molecular formula C7H9NO2 B038893 (2-Methoxypyridin-3-yl)methanol CAS No. 112197-16-7

(2-Methoxypyridin-3-yl)methanol

Cat. No.: B038893
CAS No.: 112197-16-7
M. Wt: 139.15 g/mol
InChI Key: OFWONXXWLCHTSR-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)methanol is a versatile and high-value pyridine-based building block of significant interest in medicinal chemistry and organic synthesis. This compound features both a methoxy group and a hydroxymethyl group on its pyridine ring, making it a bifunctional intermediate for constructing more complex molecular architectures. Its primary research application lies in its role as a key precursor for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and ligands for catalysis. The hydroxymethyl group can be readily functionalized through oxidation, esterification, or etherification, while the methoxy-substituted pyridine ring often serves as a crucial pharmacophore that influences the bioavailability and binding affinity of target molecules. Researchers utilize this compound extensively in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics, where the pyridine scaffold is known to contribute to favorable drug-like properties. Supplied as a high-purity reagent, it enables precise and reproducible results in reaction optimization and scaffold diversification studies.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)methanol
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InChI

InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWONXXWLCHTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10442639
Record name (2-methoxypyridin-3-yl)methanol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112197-16-7
Record name 2-Methoxy-3-pyridinemethanol
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Record name (2-methoxypyridin-3-yl)methanol
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyridin-3-yl)methanol (CAS No: 112197-16-7) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in laboratory and process chemistry, including reaction optimization, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. While some properties like molecular weight and boiling point are documented, other experimental values such as melting point and density are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.

Data Presentation: Physical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₇H₉NO₂-
Molecular Weight 139.15 g/mol Calculated[1][2]
Physical Form SolidSupplier Data
Boiling Point 241.8 °C (at 760 mmHg)Literature Data[1]
Melting Point Data not available-
Density Data not available-
Solubility Inferred to be soluble in common organic synthesis solvents like methanol and dichloromethane based on its use as a reactant and extraction solvent in related syntheses.Inferred from Synthetic Protocols

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed bottom, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or integrated temperature sensor.

  • Heating and Observation:

    • Rapid Scan (Optional): The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.

    • Accurate Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For solids that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-scale method.

Methodology: Capillary Method (Siwoloboff Method)

  • Sample Preparation: A small amount (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.

  • Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

  • Data Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance through liquid displacement.

Methodology: Liquid Displacement

  • Mass Measurement: A known mass of solid this compound is accurately weighed on an analytical balance.

  • Liquid Selection: An inert liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon like hexane).

  • Initial Volume Measurement: A precise volume of the chosen inert liquid is added to a graduated cylinder, and the initial volume (V₁) is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid (V₂) is recorded.

  • Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁)

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: Approximately 10-20 mg of solid this compound is placed into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, 1 mL of a different solvent is added. A range of solvents with varying polarities should be tested, including:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (moderately polar, aprotic)

    • Toluene (nonpolar, aromatic)

    • Hexane (nonpolar, aliphatic)

  • Observation: Each tube is agitated or vortexed for 30-60 seconds. The sample is observed for dissolution. If it dissolves, it is recorded as "soluble." If it remains as a distinct solid phase, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."

  • pH Testing (for aqueous solubility): If the compound is soluble in water, the pH of the resulting solution can be tested with litmus or a pH meter to determine if the compound is acidic, basic, or neutral.

Synthetic Pathway Visualization

This compound is commonly synthesized via the reduction of its corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde. This transformation is a standard procedure in organic synthesis.

SynthesisWorkflow StartingMaterial 2-Methoxy-3-pyridinecarboxaldehyde ReactionStep Reduction StartingMaterial->ReactionStep Reagents Reducing Agent (e.g., NaBH₄) + Solvent (e.g., Methanol) Reagents->ReactionStep Product This compound ReactionStep->Product

Caption: Synthetic workflow for this compound.

Conclusion

This guide provides a foundational overview of the physical properties of this compound. While some physical constants require experimental determination, the provided protocols offer standardized methods for their measurement. The information herein is intended to support researchers and drug development professionals in the safe and effective handling and application of this important chemical intermediate.

References

An In-depth Technical Guide to (2-Methoxypyridin-3-yl)methanol: Chemical Structure, Analysis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (2-Methoxypyridin-3-yl)methanol, covering its chemical structure, analytical characterization, and its relevance within the context of drug discovery, particularly concerning the PI3K/mTOR signaling pathway.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 3-position.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 112197-16-7[1][2]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Physical Form Solid
SMILES COC1=C(C=CC=N1)CO[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons of the methoxy and hydroxymethyl groups will appear in the upfield region.

Predicted ¹H and ¹³C NMR Data:

Due to the lack of experimentally published data for this compound, the following table provides predicted chemical shift ranges based on known values for similar methoxypyridine and benzyl alcohol derivatives.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine-H47.0 - 7.5120 - 130
Pyridine-H57.5 - 8.0135 - 145
Pyridine-H68.0 - 8.5145 - 155
-CH₂OH4.5 - 5.060 - 65
-OHVariable (broad singlet)-
-OCH₃3.8 - 4.255 - 60
Pyridine-C2-160 - 165
Pyridine-C3-125 - 135
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=N, C=C (pyridine ring)Stretching1400 - 1600Medium to Strong
C-O (alcohol)Stretching1000 - 1260Strong
C-O (ether)Stretching1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

Predicted Key Fragments:

m/z Possible Fragment Ion Loss from Molecular Ion
139[C₇H₉NO₂]⁺ (Molecular Ion)-
122[M - OH]⁺Loss of hydroxyl radical
110[M - CH₂OH]⁺Loss of hydroxymethyl radical
108[M - OCH₃]⁺Loss of methoxy radical
79[C₅H₄N]⁺ (Pyridyl fragment)Cleavage of substituents

Experimental Protocols

Proposed Synthesis of this compound

A common strategy for the synthesis of such compounds involves the reduction of a corresponding carboxylic acid or ester. A potential starting material is 2-methoxynicotinic acid.

Workflow for the Proposed Synthesis:

G start 2-Methoxynicotinic Acid esterification Esterification (e.g., SOCl₂, Methanol) start->esterification ester Methyl 2-methoxynicotinate esterification->ester reduction Reduction (e.g., LiAlH₄, THF) ester->reduction product This compound reduction->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Esterification of 2-Methoxynicotinic Acid:

    • To a solution of 2-methoxynicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methoxynicotinate.

  • Reduction of Methyl 2-methoxynicotinate:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Add a solution of methyl 2-methoxynicotinate in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Relevance in Drug Discovery and Signaling Pathways

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] Derivatives of methoxypyridine have been extensively investigated as inhibitors of various protein kinases, particularly in the field of oncology.

The PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.

Logical Relationship in the PI3K/mTOR Pathway:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt

Caption: Simplified PI3K/mTOR signaling pathway.

Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

Several studies have reported the design and synthesis of potent dual PI3K/mTOR inhibitors that incorporate a methoxypyridine moiety.[7][8] For instance, the compound PF-04691502, a potent PI3K/mTOR inhibitor, features a 6-(6-methoxypyridin-3-yl) substituent.[8] This suggests that the methoxypyridine scaffold can favorably interact with the ATP-binding site of these kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group can occupy a hydrophobic pocket.

While there is no direct experimental evidence of this compound itself acting as a PI3K/mTOR inhibitor, its structural similarity to fragments of known inhibitors makes it a valuable building block for the synthesis of more complex and potent molecules targeting this pathway. Structure-activity relationship (SAR) studies on related series of compounds indicate that modifications to the methoxypyridine core can significantly impact inhibitory activity and selectivity.[7]

Experimental Workflow for Kinase Inhibition Assay:

G start Prepare Kinase, Substrate, and ATP Solution add_inhibitor Add this compound Derivative (Test Compound) start->add_inhibitor incubation Incubate at Room Temperature add_inhibitor->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Luminescence/ Fluorescence detection->readout

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted analytical characteristics, and a plausible synthetic route. Furthermore, its relevance as a scaffold in the design of inhibitors for the clinically important PI3K/mTOR signaling pathway has been highlighted. Further experimental validation of the spectroscopic data and biological activity of this specific compound is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (2-Methoxypyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, outlines detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the reduction of a carbonyl or carboxyl group at the 3-position of the 2-methoxypyridine scaffold. The three primary starting materials for these synthetic pathways are:

  • 2-Methoxypyridine-3-carboxylic acid

  • Methyl 2-methoxynicotinate (the methyl ester of the aforementioned acid)

  • 2-Methoxynicotinaldehyde

The selection of a particular route often depends on the availability of the starting material, desired yield, and the safety and scalability of the chosen reagents and reaction conditions.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Starting MaterialReaction TypeKey ReagentsSolventReaction TimeYield
2-Methoxypyridine-3-carboxylic acidEsterificationMethanol, Sulfuric acidMethanol6 hours85%
Methyl 2-methoxynicotinateReductionLithium aluminum hydride (LiAlH₄)THFNot specifiedHigh
2-MethoxynicotinaldehydeReductionSodium borohydride (NaBH₄)MethanolNot specifiedHigh
2-Methoxypyridine-3-carboxylic acidDirect ReductionLithium aluminum hydride (LiAlH₄)THFNot specifiedHigh

Mandatory Visualizations: Synthetic Pathways and Workflows

The logical flow of the described synthetic methods is illustrated below using Graphviz.

Synthesis_Pathways cluster_0 Route 1: From Carboxylic Acid via Esterification cluster_1 Route 2: From Aldehyde cluster_2 Route 3: Direct Reduction of Carboxylic Acid 2-Methoxypyridine-3-carboxylic acid 2-Methoxypyridine-3-carboxylic acid Methyl 2-methoxynicotinate Methyl 2-methoxynicotinate 2-Methoxypyridine-3-carboxylic acid->Methyl 2-methoxynicotinate  Esterification (Methanol, H₂SO₄) (2-Methoxypyridin-3-yl)methanol_1 This compound Methyl 2-methoxynicotinate->(2-Methoxypyridin-3-yl)methanol_1  Reduction (LiAlH₄) 2-Methoxynicotinaldehyde 2-Methoxynicotinaldehyde (2-Methoxypyridin-3-yl)methanol_2 This compound 2-Methoxynicotinaldehyde->(2-Methoxypyridin-3-yl)methanol_2  Reduction (NaBH₄) 2-Methoxypyridine-3-carboxylic acid_2 2-Methoxypyridine-3-carboxylic acid (2-Methoxypyridin-3-yl)methanol_3 This compound 2-Methoxypyridine-3-carboxylic acid_2->(2-Methoxypyridin-3-yl)methanol_3  Reduction (LiAlH₄)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Route 1: Synthesis from 2-Methoxypyridine-3-carboxylic acid via Esterification and Reduction

This two-step process involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction to the target alcohol.

Step 1: Fischer Esterification of 2-Methoxypyridine-3-carboxylic acid

Fischer_Esterification Start 2-Methoxypyridine-3-carboxylic acid in Methanol Reagent Add conc. H₂SO₄ Start->Reagent Reaction Reflux for 6 hours Reagent->Reaction Workup Neutralize with NaHCO₃ (aq) Extract with Ethyl Acetate Reaction->Workup Isolation Dry over Na₂SO₄ Concentrate under reduced pressure Workup->Isolation Product Methyl 2-methoxynicotinate Isolation->Product

Caption: Workflow for Fischer Esterification.

Protocol:

  • A solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL) is prepared.

  • Concentrated sulfuric acid (0.1 mL) is slowly added to the solution with stirring.

  • The mixture is heated to reflux and maintained for 6 hours.

  • After cooling, the reaction is neutralized by the addition of a saturated aqueous sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2-methoxynicotinate as a colorless oil.[1]

Step 2: Reduction of Methyl 2-methoxynicotinate

Protocol:

  • In a flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.

  • A solution of methyl 2-methoxynicotinate in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to afford this compound.

Route 2: Synthesis from 2-Methoxynicotinaldehyde by Reduction

This is a direct, one-step approach where the aldehyde functional group is selectively reduced to an alcohol.

Aldehyde_Reduction Start 2-Methoxynicotinaldehyde in Methanol Reagent Add NaBH₄ portion-wise Start->Reagent Reaction Stir at room temperature Reagent->Reaction Workup Quench with water Remove Methanol under reduced pressure Reaction->Workup Isolation Extract with Ethyl Acetate Dry and concentrate Workup->Isolation Product This compound Isolation->Product

Caption: Workflow for Aldehyde Reduction.

Protocol:

  • 2-Methoxynicotinaldehyde is dissolved in methanol and the solution is cooled in an ice bath.

  • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is evaporated to yield this compound.

Route 3: Direct Reduction of 2-Methoxypyridine-3-carboxylic acid

This method employs a strong reducing agent to directly convert the carboxylic acid to the primary alcohol.

Protocol:

  • A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere.

  • A solution of 2-methoxypyridine-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a sufficient period to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The inorganic salts are removed by filtration.

  • The filtrate is dried and concentrated under reduced pressure to give the crude this compound, which can be further purified if necessary.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers and drug development professionals are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements.

References

A Theoretical Investigation of (2-Methoxypyridin-3-yl)methanol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on (2-Methoxypyridin-3-yl)methanol, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. While extensive dedicated theoretical research on this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes computed data from available databases and presents a framework for in-depth theoretical analysis based on established computational chemistry protocols applied to analogous pyridine derivatives.

Molecular Properties and Computed Data

This compound, with the chemical formula C7H9NO2, is a substituted pyridine methanol.[1][2] Its structural and electronic characteristics can be predicted with a high degree of accuracy using computational methods. The following tables summarize key computed properties for this compound, providing a foundational dataset for further research.

Table 1: General and Physicochemical Properties [1]

PropertyValue
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
IUPAC Name(2-methoxy-3-pyridinyl)methanol
InChI KeyOFWONXXWLCHTSR-UHFFFAOYSA-N
Canonical SMILESCOC1=NC=CC=C1CO
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass139.063328530 Da
Monoisotopic Mass139.063328530 Da
Topological Polar Surface Area42.4 Ų
Heavy Atom Count10
Complexity97.6

Computational Methodology: A Practical Protocol

The following section details a typical computational protocol for the theoretical investigation of this compound, based on Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[3][4]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3][5] The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Electronic Structure Analysis

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectra, including infrared (IR), Raman, and UV-Vis. The calculated vibrational frequencies from the DFT calculations can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions.[3]

Table 2: Predicted Electronic Properties (Illustrative)

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.78
HOMO-LUMO Gap5.47
Ionization Potential6.25
Electron Affinity0.78

Note: These values are illustrative and would be determined from a specific DFT calculation.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a standard workflow for the theoretical characterization of a molecule like this compound.

G Computational Chemistry Workflow A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Electronic Properties (HOMO, LUMO) B->E F Spectroscopic Prediction (IR, Raman, UV-Vis) B->F D Thermodynamic Properties C->D G Analysis and Interpretation D->G E->G F->G

Caption: A typical workflow for the computational analysis of a molecule.

Signaling Pathway Analysis: A Hypothetical Application

While no specific signaling pathways involving this compound have been elucidated, its structural motifs suggest potential interactions with biological targets. For instance, pyridine derivatives are known to interact with various enzymes and receptors. A hypothetical interaction with a kinase signaling pathway is depicted below to illustrate how this molecule could be computationally modeled in a biological context.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Domain (ATP Binding) B->C E Downstream Effector C->E Phosphorylation F Cellular Response (e.g., Proliferation) E->F D This compound (Putative Inhibitor) D->C Inhibition

Caption: Hypothetical inhibition of a kinase pathway by the title compound.

Conclusion

This technical guide provides a foundational understanding of the theoretical approaches to studying this compound. The presented data, protocols, and workflows serve as a starting point for researchers to conduct more in-depth computational investigations. Such studies are invaluable for understanding the molecule's intrinsic properties and for guiding the design of new functional materials and therapeutic agents. The application of robust computational methods will undoubtedly accelerate the discovery and development processes in which this and related molecules play a role.

References

The Multifaceted Biological Activities of Methoxypyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxypyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The information is presented to facilitate further research and drug development efforts in these critical therapeutic areas.

Anticancer Activity

Methoxypyridine-containing compounds have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell proliferation and survival pathways.

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated notable cytotoxic activity. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring are critical for their biological activity.[1] Similarly, novel trimethoxyphenyl pyridine derivatives have been designed and synthesized as tubulin inhibitors, inducing apoptosis in cancer cells.[2]

Another promising strategy involves the development of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer.[3][4][5] One such derivative, compound 22c , exhibited potent inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in HCT-116 colon cancer cells.[3][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected methoxypyridine derivatives against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
4-Aryl-2-methoxypyridine-3-carbonitrilesNot specifiedHCT-116 (Colorectal Carcinoma)Varies based on aryl substitution[1]
MCF-7 (Breast Cancer)Varies based on aryl substitution[1]
A-549 (Lung Cancer)Varies based on aryl substitution[1]
Trimethoxyphenyl PyridinesCompound VIHCT-116 (Colorectal Carcinoma)4.83[2]
HepG-2 (Hepatocellular Carcinoma)3.25[2]
MCF-7 (Breast Cancer)6.11[2]
Sulfonamide MethoxypyridinesCompound 22cHCT-116 (Colorectal Carcinoma)0.020[4][5]
MCF-7 (Breast Cancer)0.130[4][5]
3-Cyano-2-methoxypyridinesCompound 8f (naphthyl moiety)MCF-7 (Breast Cancer)1.69[6]
Compound 10 (3-pyridyl moiety)MCF-7 (Breast Cancer)2.13[6]
Compound 8c (4-methoxyphenyl group)MCF-7 (Breast Cancer)3.74[6]
Copper(II) Coordination Compounds with N4-Methoxyphenyl-Thiosemicarbazones[Cu(L5)NO3] (C10)HeLa (Cervical Cancer)0.07[7]
Ligands (general)HL-60 (Leukemia)0.01 - 0.06[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Certain sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR.[4][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Methoxypyridine Sulfonamide Methoxypyridine Derivative (e.g., 22c) Methoxypyridine->PI3K inhibits Methoxypyridine->mTORC1 inhibits Methoxypyridine->mTORC2 inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by sulfonamide methoxypyridine derivatives.

Antimicrobial Activity

Methoxypyridine derivatives have also been investigated for their potential as antimicrobial agents. Various synthetic approaches have yielded compounds with activity against a range of bacteria and fungi.[8] For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[8]

Furthermore, N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm activities.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Alkyl pyridinol compounds, for example, have been shown to cause disruption and deformation of the staphylococcal membrane.[9]

Quantitative Antimicrobial Activity Data
Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Nicotinic acid benzylidene hydrazidesNitro and dimethoxy substitutedS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[8]
7-Methoxyquinoline derivativesCompound 3lE. coli7.812[10]
C. albicans31.125[10]
Alkyl PyridinolsJC-01-074S. aureus16[9]

Neuroprotective and Anti-Inflammatory Activities

Recent studies have highlighted the potential of methoxypyridine compounds in the treatment of neurodegenerative diseases and inflammatory conditions. A derivative of 3,4,5-trimethoxy-N-phenyl benzamide bearing an 8′′-methylimidazopyridine moiety has been shown to have neuroprotective effects by preventing oxidative stress-induced cell death.[11]

In the context of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed to reduce the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of the disease.[12][13] These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and the brain in animal models.[12][13]

Furthermore, a novel family of 1,4-dihydropyridine derivatives has been shown to possess potent antioxidant and anti-inflammatory properties, along with the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, making them promising multi-target ligands for Alzheimer's disease treatment.[14] A novel hydroxypyridine compound has also been shown to protect brain cells against ischemic damage.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of methoxypyridine compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the methoxypyridine compound and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18][19]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[17][20]

MTT_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Add_Compound Add Methoxypyridine Compound Plate_Cells->Add_Compound Incubate_1 Incubate Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow of the MTT assay for determining cell viability.
Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[21][22] It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using specific antibodies.[22]

Protocol:

  • Sample Preparation: Extract proteins from cells or tissues.

  • Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[23][24]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[22][25]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.[22][25]

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[25]

  • Analysis: Visualize and quantify the protein bands.

Western_Blot_Workflow Start Start Sample_Prep Protein Extraction Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Caption: The general workflow for a Western Blot experiment.
Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It is commonly used to analyze the cell cycle and detect apoptosis.

Protocol:

  • Sample Preparation: Prepare a single-cell suspension from the cell culture or tissue.

  • Staining:

    • Cell Cycle: Fix the cells and stain them with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content.

    • Apoptosis: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like PI or 7-AAD.

  • Controls: Include unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.[26][27]

  • Data Acquisition: Run the stained cells through the flow cytometer to measure the fluorescence and light scattering properties of each cell.[28]

  • Data Analysis: Analyze the collected data using specialized software to quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.[27]

Flow_Cytometry_Workflow Start Start Sample_Prep Prepare Single-Cell Suspension Start->Sample_Prep Staining Fluorescent Staining (e.g., PI, Annexin V) Sample_Prep->Staining Controls Prepare Controls Sample_Prep->Controls Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Controls->Acquisition Analysis Data Analysis Acquisition->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Large-scale Synthesis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a robust and scalable synthetic route to (2-Methoxypyridin-3-yl)methanol, a key building block in the development of novel therapeutics. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in the efficient synthesis of this important intermediate.

Introduction

This compound is a valuable heterocyclic intermediate, particularly in the field of medicinal chemistry. Its substituted pyridine core is a common motif in a variety of biologically active molecules. Notably, this compound and its derivatives are integral components in the synthesis of advanced kinase inhibitors, including those targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cancer cell growth and proliferation. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry for the development of next-generation oncology drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 112197-16-7[1][2]
Molecular Formula C₇H₉NO₂[1][3]
Molecular Weight 139.15 g/mol [1][3]
Appearance Solid[2]
Boiling Point 241.8 °C at 760 mmHg[1]
Storage Temperature Inert atmosphere, room temperature[2]

Synthetic Workflow

The large-scale synthesis of this compound is proposed via a two-step process commencing from the commercially available 2-methoxynicotinic acid. The workflow involves an initial esterification followed by a reduction of the resulting ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2-Methoxynicotinic_Acid 2-Methoxynicotinic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 2-Methoxynicotinic_Acid->Methanol_H2SO4 Methyl_2_Methoxynicotinate Methyl 2-Methoxynicotinate Methanol_H2SO4->Methyl_2_Methoxynicotinate Reducing_Agent Reducing Agent (e.g., NaBH₄ or LiAlH₄) Methyl_2_Methoxynicotinate->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product G cluster_0 Cell Regulation Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

Application of (2-Methoxypyridin-3-yl)methanol in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methoxypyridin-3-yl)methanol , a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, primarily for the development of targeted therapies. Its unique structural features allow for its incorporation into a variety of molecular scaffolds, leading to the discovery of potent and selective inhibitors of key biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this versatile chemical entity for drug discovery.

Key Applications in Drug Discovery

The primary utility of this compound and its isomers in drug discovery lies in their role as key intermediates in the synthesis of kinase and ion channel modulators. Two prominent areas of application are in the development of Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors for oncology and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for the treatment of pain and inflammatory conditions.

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Derivatives of this compound have been successfully incorporated into potent dual inhibitors of PI3K and mTOR.

One notable example is a series of sulfonamide methoxypyridine derivatives. In a study by Wang et al., a compound, 2,4-difluoro-N-(2-methoxy-5-(5-(2-methyl-2H-1,2,4-triazol-3-yl)quinolin-8-yl)pyridin-3-yl)benzenesulfonamide (referred to as compound 22c in the study), demonstrated potent inhibitory activity against PI3Kα and mTOR.[5][6][7]

TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. It is implicated in the perception of temperature, pain, and itch.[8] Antagonists of TRPV3 are being investigated as potential treatments for chronic pain, inflammatory skin disorders, and pruritus.

A series of (Pyridin-2-yl)methanol derivatives have been developed as selective TRPV3 antagonists. One such compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (compound 74a ), which incorporates a pyridinyl methanol moiety, has shown significant promise in preclinical models of neuropathic pain.[9]

Quantitative Data

The following tables summarize the in vitro potency of representative compounds derived from this compound and its related structures.

Table 1: In Vitro Activity of a PI3K/mTOR Dual Inhibitor

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Compound 22c PI3Kα0.22MCF-7130
mTOR23HCT-11620

Data sourced from Wang et al. (2023).[5][6][7]

Table 2: In Vitro Activity of a TRPV3 Antagonist

CompoundTargetKᵢ (µM)
Compound 74a TRPV30.56

Data sourced from Gomtsyan et al. (2016).[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of downstream targets mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor This compound Derivative (e.g., Compound 22c) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

TRPV3_Workflow cluster_workflow Experimental Workflow: Fluo-4 Calcium Assay Cell_Culture 1. Culture cells expressing TRPV3 Dye_Loading 2. Load cells with Fluo-4 AM dye Cell_Culture->Dye_Loading Incubation 3. Incubate to allow de-esterification Dye_Loading->Incubation Compound_Addition 4. Add this compound derivative (Antagonist) Incubation->Compound_Addition Agonist_Stimulation 5. Stimulate with TRPV3 agonist Compound_Addition->Agonist_Stimulation Measurement 6. Measure fluorescence (Calcium influx) Agonist_Stimulation->Measurement Data_Analysis 7. Analyze data and determine IC50 Measurement->Data_Analysis

Caption: Workflow for TRPV3 Antagonist Screening.

Experimental Protocols

The following are detailed protocols for the synthesis of a key intermediate and for the in vitro biological assays relevant to the application of this compound in drug discovery.

Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide (A Key Intermediate)

This protocol describes the synthesis of a key sulfonamide intermediate, which can be further elaborated to generate potent PI3K/mTOR inhibitors.

Materials:

  • (2-Methoxypyridin-3-yl)amine

  • 2,4-Difluorobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve (2-Methoxypyridin-3-yl)amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol outlines a luminescent-based assay to determine the inhibitory activity of compounds against PI3K isoforms.[1][2][3][8]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS)

  • Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in PI3K reaction buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add 2.5 µL of a solution containing the PI3Kα enzyme and PIP₂ substrate in PI3K reaction buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in PI3K reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

In Vitro Cell-Based Assay: Fluo-4 Calcium Flux Assay for TRPV3 Antagonism

This protocol describes a cell-based assay to measure the antagonist activity of compounds on TRPV3 channels by monitoring changes in intracellular calcium levels.[10][11][12][13][14]

Materials:

  • HEK293 cells stably expressing human TRPV3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound (dissolved in DMSO)

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation)

Procedure:

  • Seed HEK293-hTRPV3 cells into 96-well plates and grow to 80-90% confluency.

  • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS containing the desired concentrations of the test compound or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence for 10-20 seconds (Excitation: 494 nm, Emission: 516 nm).

  • Add the TRPV3 agonist (2-APB) to all wells to a final concentration that elicits a submaximal response (e.g., EC₈₀).

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of innovative drug candidates. Its application in the development of potent PI3K/mTOR inhibitors and TRPV3 antagonists highlights its significance in modern drug discovery. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the potential of this chemical scaffold in their therapeutic programs. As the demand for targeted therapies continues to grow, the strategic use of such well-defined building blocks will be instrumental in the efficient discovery and development of novel medicines.

References

Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol and its Analogs as Precursors for Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific documentation on the use of (2-Methoxypyridin-3-yl)methanol as a direct precursor in the synthesis of commercially available proton pump inhibitors (PPIs) is limited in publicly accessible literature, the following application notes and protocols provide a comprehensive guide based on its structural analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This closely related compound is a well-established and critical intermediate in the large-scale synthesis of widely used PPIs such as omeprazole and esomeprazole.[1][2] The methodologies and principles described herein are representative of the general synthetic strategy for this important class of pharmaceuticals.

Application Notes

Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) of gastric parietal cells.[3][4] They are the treatment of choice for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4]

The core structure of most PPIs consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl group.[5] Substituted (methoxypyridin-yl)methanol compounds, like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serve as key precursors for the pyridine portion of the final drug molecule.[1][2]

The synthetic utility of these precursors lies in the facile conversion of their hydroxymethyl group into a reactive leaving group, typically a chloride. This activated intermediate is then coupled with a substituted 2-mercaptobenzimidazole to form a thioether, which is subsequently oxidized to the active sulfoxide—the final PPI.[5]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, covalently binds to cysteine residues on the luminal side of the H⁺/K⁺-ATPase, inactivating the enzyme and thus inhibiting the final step of gastric acid secretion.[4]

PPI_Mechanism Proton Pump Inhibitor Signaling Pathway cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell (Acidic Canaliculus) PPI_prodrug PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI_prodrug->Activated_PPI Acidic Activation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding H_ion H+ Proton_Pump->H_ion Pumps H+ into Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ into Cell PPI_Synthesis_Workflow General Synthetic Workflow for Proton Pump Inhibitors Precursor (Methoxypyridin-yl)methanol Precursor Chlorination Chlorination (e.g., SOCl2, DCM) Precursor->Chlorination Activated_Pyridine Activated Pyridine Intermediate (Chloromethyl derivative) Chlorination->Activated_Pyridine Coupling Coupling Reaction (e.g., NaOH, Ethanol/Water) Activated_Pyridine->Coupling Benzimidazole 2-Mercaptobenzimidazole Derivative Benzimidazole->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Oxidation (e.g., m-CPBA, DCM) Thioether->Oxidation PPI Proton Pump Inhibitor (Sulfoxide) Oxidation->PPI

References

Application Notes and Protocols for the Analysis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and exemplary protocols for the quantitative analysis of (2-Methoxypyridin-3-yl)methanol in research and pharmaceutical development settings. The following methods for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as robust starting points for laboratory implementation and further validation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. Key physicochemical characteristics of this compound are summarized below.[1]

PropertyValueReference
Molecular FormulaC7H9NO2[1]
Molecular Weight139.15 g/mol [1]
Physical FormSolid
IUPAC Name(2-methoxy-3-pyridinyl)methanol[1]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The moderate polarity of the molecule makes it well-suited for separation on a C18 stationary phase.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Wavelength 270 nm
  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase diluent at concentrations spanning the expected sample concentration range.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (Exemplary)

The following table presents hypothetical performance data for the HPLC method. Note: This data is for illustrative purposes and must be confirmed by internal validation.

ParameterExpected Value
Retention Time ~ 5.8 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. The following protocol is a starting point for the analysis of this compound. Derivatization is generally not required for this analyte due to the presence of a hydroxyl group which is amenable to GC analysis.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or dichloromethane.

    • Ensure the final concentration is appropriate for the instrument's sensitivity.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.

  • GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40 - 200
  • Data Analysis:

    • Quantification can be performed using an external standard calibration curve.

    • For enhanced accuracy in complex matrices, the use of a deuterated internal standard is recommended.

Quantitative Data Summary (Exemplary)

The following table presents hypothetical performance data for the GC-MS method. Note: This data is for illustrative purposes and must be confirmed by internal validation.

ParameterExpected Value
Retention Time ~ 8.2 min
Characteristic Ions (m/z) 139 (M+), 108, 78
**Linearity (R²) **> 0.998
Limit of Detection (LOD) ~ 10 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Analytical Workflow

The general workflow for the analysis of this compound using either HPLC or GC-MS is depicted in the following diagram.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (HPLC) / Extraction (GC-MS) Dissolution->Filtration HPLC HPLC Injection & Separation Filtration->HPLC GCMS GC-MS Injection & Separation Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General analytical workflow for chromatographic analysis.

References

Application Notes and Protocols for (2-Methoxypyridin-3-yl)methanol in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, key reactions, and potential applications of (2-Methoxypyridin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. This document offers detailed experimental protocols and data to facilitate its use in research and drug development.

Physicochemical and Spectroscopic Data

This compound is a stable, solid compound at room temperature. A summary of its key physical and chemical properties is presented below.[1]

PropertyValueReference
CAS Number 112197-16-7[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid-
IUPAC Name (2-methoxy-3-pyridinyl)methanol[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved by the reduction of its corresponding aldehyde, 2-Methoxy-3-pyridinecarboxaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol 1: Synthesis of this compound via Reduction

This protocol details the reduction of 2-Methoxy-3-pyridinecarboxaldehyde to this compound using sodium borohydride.

Reaction Scheme:

Synthesis of this compound.

Materials:

  • 2-Methoxy-3-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome:

The product, this compound, is expected as a solid. Yields for similar reductions of pyridinecarboxaldehydes are typically high.[2][3]

ReactantMolar Mass ( g/mol )MolesEquivalents
2-Methoxy-3-pyridinecarboxaldehyde137.14-1.0
Sodium Borohydride37.83-1.1 - 1.5

Key Reactions of this compound

The hydroxyl group of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Protocol 2: Chlorination of this compound

This protocol describes the conversion of the hydroxyl group to a chloride using thionyl chloride, a common method for activating alcohols for nucleophilic substitution.[4]

Reaction Scheme:

Chlorination of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Prepare a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane in a dropping funnel.

  • Add the thionyl chloride solution dropwise to the stirred solution of the alcohol at room temperature over 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Monitor the reaction to completion by TLC.

  • Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude product can be used in subsequent steps or purified.

Expected Outcome:

The product, 3-(Chloromethyl)-2-methoxypyridine, is expected. For a similar reaction, a quantitative yield was reported.[4]

ReactantMolar Mass ( g/mol )MolesEquivalents
This compound139.15-1.0
Thionyl Chloride118.97-1.05

Protocol 3: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[5][6][7] This protocol provides a general procedure for the etherification of this compound.

Reaction Scheme:

Mitsunobu etherification of this compound.

Materials:

  • This compound

  • A phenolic nucleophile (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ether product.

Expected Outcome:

The corresponding ether product is expected. Yields for the Mitsunobu reaction can vary depending on the substrates but are often good to excellent.

ReactantMolar Mass ( g/mol )MolesEquivalents
This compound139.15-1.0
Phenolic Nucleophile (R-OH)Varies-1.1
Triphenylphosphine262.29-1.2
DEAD174.17-1.2

Application in Drug Discovery: Synthesis of Potential PI3K/mTOR Inhibitors

Derivatives of methoxypyridine are of significant interest in drug discovery. For instance, sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin).[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][8]

A notable example is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has shown strong PI3K inhibitory activity.[1] this compound can serve as a key starting material for the synthesis of such compounds. A plausible synthetic route involves the conversion of the alcohol to an amine, followed by reaction with the corresponding sulfonyl chloride.

PI3K_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Sulfonamide Methoxypyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.

Proposed Synthetic Workflow for a PI3K/mTOR Inhibitor Precursor:

Inhibitor_Synthesis_Workflow start This compound step1 Mitsunobu Reaction (e.g., with phthalimide) start->step1 intermediate1 Protected Amine step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 3-(Aminomethyl)-2-methoxypyridine step2->intermediate2 step3 Sulfonylation (2,4-difluorobenzenesulfonyl chloride) intermediate2->step3 product Sulfonamide Derivative (e.g., PI3K/mTOR Inhibitor) step3->product

Proposed workflow for the synthesis of a sulfonamide derivative from this compound.

References

Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol in the Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its structure is incorporated into various pharmacologically active molecules. A significant application of this compound is in the synthesis of novel sulfonamide derivatives that have shown promise as potent enzyme inhibitors. Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3]

This document provides detailed protocols and application notes on the use of this compound in the synthesis of a series of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a key target in cancer therapy.[4][5] The dual inhibition of PI3K and mTOR can enhance anti-tumor efficacy.[4][5]

The protocols detailed below are based on the successful synthesis and evaluation of a series of 36 derivatives, with a particular focus on compound 22c , which demonstrated potent inhibitory activity.[4][6]

Section 1: Synthesis of Sulfonamide Derivatives

The synthesis of the target sulfonamide derivatives from this compound involves a multi-step process. The initial key step, which is not explicitly detailed in the primary literature for this specific series but is a standard synthetic transformation, involves the conversion of the alcohol moiety to an amine. The resulting (2-methoxypyridin-3-yl)methanamine can then be reacted with various sulfonyl chlorides to form the core sulfonamide structure. The subsequent steps involve the elaboration of different aromatic skeletons to produce the final compounds.

General Synthetic Workflow

The overall strategy involves creating a core structure, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has been identified as having strong PI3K inhibitory activity, and then modifying other parts of the molecule to optimize activity and pharmacokinetic properties.[5][6]

G cluster_0 Step 1: Amine Formation (General Route) cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Diversification A This compound B 3-(Azidomethyl)-2-methoxypyridine A->B 1. MsCl, TEA 2. NaN3 C (2-Methoxypyridin-3-yl)methanamine B->C H2, Pd/C E Intermediate Sulfonamide C->E Pyridine, DCM D 2,4-Difluorobenzenesulfonyl chloride D->E G Final Sulfonamide Derivatives (e.g., Compound 22c) E->G Coupling Reactions F Aromatic Skeletons (e.g., Quinoline core) F->G

Caption: General workflow for the synthesis of sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 2,4-difluoro-N-((2-methoxypyridin-3-yl)methyl)benzenesulfonamide

This is a representative protocol based on standard sulfonamide synthesis.

  • Synthesis of (2-methoxypyridin-3-yl)methanamine:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 2 hours. After completion, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C for 4 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • Dissolve the resulting azide in methanol and hydrogenate using 10% Pd/C under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to yield (2-methoxypyridin-3-yl)methanamine.

  • Sulfonamide Formation:

    • Dissolve (2-methoxypyridin-3-yl)methanamine (1.0 eq) in pyridine or DCM.

    • Cool the solution to 0 °C and add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the intermediate sulfonamide.

Protocol 2: Synthesis of Final Derivative 22c [6]

This protocol describes the coupling of the sulfonamide core with a quinoline moiety.

  • To a solution of the intermediate sulfonamide (1.0 eq) and 4-chloro-7-methoxyquinoline (1.1 eq) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 6-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final product. The synthesis of a similar compound yielded a yellow solid with 83% yield.[6]

Section 2: Biological Activity and Application

The synthesized sulfonamide methoxypyridine derivatives were evaluated as PI3K/mTOR dual inhibitors for cancer therapy.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The synthesized sulfonamide derivatives, particularly compound 22c , effectively block this pathway by inhibiting both PI3K and mTOR kinases.[6]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Sulfonamide Derivatives (e.g., Compound 22c) Inhibitor->PI3K Inhibitor->mTORC1 Inhibit Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Quantitative Data: Enzyme Inhibition and Anti-proliferative Activity

The synthesized compounds were tested for their inhibitory activity against PI3Kα and mTOR kinases, and for their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[4][6] Compound 22c emerged as the most potent inhibitor.[4]

Table 1: Kinase Inhibitory Activity of Lead Compound 22c

Compound PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM)
22c 0.22 23

Data sourced from reference[4].

Table 2: Anti-proliferative Activity of Lead Compound 22c

Compound Cell Line IC₅₀ (nM)
22c MCF-7 130
22c HCT-116 20

Data sourced from references[4][6].

Cellular Effects of Compound 22c

Further studies on HCT-116 cells demonstrated that compound 22c :

  • Decreases Phosphorylation of AKT: Western blot analysis showed a reduction in the phosphorylation of AKT, a downstream effector of PI3K, confirming pathway inhibition.[4][6]

  • Induces Cell Cycle Arrest: Flow cytometry analysis revealed that the compound causes cell cycle arrest in the G0/G1 phase.[4][6]

  • Promotes Apoptosis: The compound was shown to effectively induce apoptosis (programmed cell death) in cancer cells.[4][6]

Section 3: Protocols for Biological Assays

The following are summarized methodologies for evaluating the biological activity of the synthesized sulfonamide derivatives.

Protocol 3: PI3Kα/mTOR Kinase Inhibition Assay (General)

  • Kinase activity is typically measured using a luminescence-based assay (e.g., Kinase-Glo®).

  • Add the kinase, substrate (e.g., ATP), and varying concentrations of the inhibitor compound to the wells of a microplate.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Add the detection reagent to stop the reaction and measure the remaining ATP via luminescence.

  • The signal is inversely correlated with kinase activity. Calculate IC₅₀ values from the dose-response curves.

Protocol 4: Cell Anti-Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ values.

Protocol 5: Western Blot Analysis

  • Treat cells with the test compound for the desired time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin).

  • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

This compound serves as a key starting material for the synthesis of potent sulfonamide-based PI3K/mTOR dual inhibitors. The protocols and data presented highlight a successful drug design strategy, culminating in compound 22c , which exhibits strong enzymatic and cellular activity.[4][6] These findings provide a solid foundation for the further development of this class of compounds as potential anti-cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Methoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities may include:

  • Unreacted starting materials: Such as 2-methoxynicotinaldehyde or 2-methoxynicotinic acid, depending on the synthetic route.

  • Over-oxidation products: If the synthesis involves oxidation, the corresponding carboxylic acid (2-methoxynicotinic acid) can be a significant impurity.

  • Related isomers: Depending on the synthetic strategy, other positional isomers of methoxypyridinylmethanol could be present.

  • Residual solvents: Solvents used in the synthesis and work-up (e.g., methanol, ethanol, dichloromethane, ethyl acetate) may be present in the crude product.[1]

  • Degradation products: The pyridine ring can be susceptible to oxidation, especially under harsh conditions.[2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Weight 139.15 g/mol [3]
Physical Form Solid
Boiling Point Not available (decomposes)
Storage Inert atmosphere, room temperature

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods include:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities. It is particularly useful when dealing with complex mixtures or when impurities have similar polarities to the product.[4]

  • Sublimation: This technique can be effective for purifying some pyridine derivatives, particularly when dealing with non-volatile impurities.[5]

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Troubleshooting Steps
Product does not crystallize - The solution is not saturated.- The chosen solvent is too good a solvent for the compound.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Add a less polar "anti-solvent" dropwise to induce precipitation.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out instead of crystallizing - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The compound is too soluble in the chosen solvent, even at low temperatures.- Rapid cooling of the solution.- Use a lower-boiling solvent.- Use a larger volume of a less effective solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure product - Too much solvent was used, leading to significant loss of product in the mother liquor.- The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration funnel and flask to prevent the product from crystallizing out on the filter paper.
Formation of a toxic solvatomorph Recrystallization from certain solvents, such as methanol, can sometimes lead to the formation of solvatomorphs which may have different toxicological profiles.[6][7]- Characterize the recrystallized product thoroughly (e.g., by melting point, spectroscopy) to ensure the desired form has been obtained.- If a solvatomorph is formed, it may be possible to convert it to the anhydrous form by heating under vacuum.[6]
Column Chromatography Issues
IssuePotential Cause(s)Troubleshooting Steps
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or a smaller amount of crude material.- Ensure the column is packed uniformly without any air bubbles.
Product streaking or tailing on the column - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The compound is not sufficiently soluble in the eluent.- For basic compounds like pyridines, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to reduce tailing.[4]- Increase the polarity of the eluent.
No product eluting from the column - The eluent is not polar enough to move the compound.- The compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent.- If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base before use.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline and the optimal solvent and conditions should be determined experimentally.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for pyridine-containing compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). For basic compounds, adding 0.1-1% triethylamine to the eluent can improve separation.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate_recrys Isolate Crystals (Vacuum Filtration) cool->isolate_recrys dry_recrys Dry Purified Product isolate_recrys->dry_recrys crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery poor_sep Poor Separation start->poor_sep tailing Tailing/Streaking start->tailing no_elution No Elution start->no_elution c1 Concentrate Solution no_crystals->c1 c2 Add Anti-solvent no_crystals->c2 c3 Change Solvent no_crystals->c3 o1 Lower Boiling Point Solvent oiling_out->o1 o2 Slower Cooling oiling_out->o2 r1 Use Less Solvent low_recovery->r1 r2 Ensure Thorough Cooling low_recovery->r2 p1 Optimize Eluent (TLC) poor_sep->p1 p2 Check Column Packing/Loading poor_sep->p2 t1 Add Base to Eluent (e.g., Triethylamine) tailing->t1 t2 Increase Eluent Polarity tailing->t2 n1 Increase Eluent Polarity no_elution->n1 n2 Consider Different Stationary Phase no_elution->n2

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (2-Methoxypyridin-3-yl)methanol in synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most prevalent and effective methods for synthesizing this compound involve the reduction of a carbonyl group at the 3-position of the 2-methoxypyridine ring. The two primary precursors for this reduction are:

  • 2-Methoxynicotinaldehyde: The direct reduction of the aldehyde functionality.

  • Methyl 2-methoxynicotinate: The reduction of the corresponding ester.

Q2: Which reducing agents are suitable for this transformation?

Several reducing agents can be employed, with the choice often depending on the starting material, desired scale, and laboratory safety protocols. Common choices include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, particularly effective for the reduction of aldehydes. It is generally safer to handle than more reactive hydride reagents.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both aldehydes and esters to the corresponding alcohol. It requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A strong reducing agent, similar in reactivity to LiAlH₄, but often easier to handle as it is commercially available as a solution in toluene.

Q3: What are the critical parameters to control for maximizing the yield?

To achieve optimal yields, the following reaction parameters should be carefully controlled:

  • Temperature: Reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used with NaBH₄, while aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary for LiAlH₄ and Red-Al®.

  • Stoichiometry of the Reducing Agent: Using an appropriate excess of the reducing agent is necessary to ensure complete conversion of the starting material. However, a large excess can lead to difficulties in quenching and purification.

  • Quenching Procedure: The careful and controlled quenching of the reaction is essential, especially when using highly reactive hydrides like LiAlH₄ and Red-Al®, to safely decompose the excess reagent and any reactive intermediates.

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh, unopened container of the reducing agent. Ensure proper storage conditions (cool, dry, and under an inert atmosphere for LiAlH₄ and Red-Al®).
Incomplete Reaction - Increase the reaction time. - Gradually increase the reaction temperature after the initial addition of the reducing agent. - Increase the molar excess of the reducing agent.
Moisture Contamination (for LiAlH₄ and Red-Al®) - Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal pH during Workup Ensure the pH is adjusted correctly during the workup to facilitate the extraction of the product into the organic phase.
Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Over-reduction of the Pyridine Ring Use of a too powerful reducing agent under harsh conditions (e.g., high temperature).- Use a milder reducing agent like NaBH₄. - Maintain a low reaction temperature.
Cleavage of the Methoxy Group Reaction with strong Lewis acidic reagents or harsh acidic conditions during workup.- Use a milder workup procedure. - Avoid prolonged exposure to strong acids.
Unreacted Starting Material Insufficient amount of reducing agent or short reaction time.- Increase the stoichiometry of the reducing agent. - Extend the reaction time and monitor by TLC.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of pyridylmethanols from different precursors and reducing agents. Note that yields can vary based on the specific substrate and reaction conditions.

Starting Material Reducing Agent Solvent Typical Yield
2-MethoxynicotinaldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol>90%
Methyl 2-methoxynicotinateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)85-95%
Methyl 6-methoxynicotinateSodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)Toluene~100%[1]

Experimental Protocols

Protocol 1: Reduction of 2-Methoxynicotinaldehyde using Sodium Borohydride
  • Preparation: Dissolve 2-methoxynicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add water dropwise to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Reduction of Methyl 2-methoxynicotinate using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of methyl 2-methoxynicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (1.5 equivalents) in THF to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate is formed.

  • Filtration: Filter the precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_precursors Starting Materials cluster_reduction Reduction 2-Methoxynicotinaldehyde 2-Methoxynicotinaldehyde NaBH4_Reduction NaBH4 in Methanol 2-Methoxynicotinaldehyde->NaBH4_Reduction Methyl 2-methoxynicotinate Methyl 2-methoxynicotinate LiAlH4_Reduction LiAlH4 in THF Methyl 2-methoxynicotinate->LiAlH4_Reduction RedAl_Reduction Red-Al in Toluene Methyl 2-methoxynicotinate->RedAl_Reduction Product This compound NaBH4_Reduction->Product LiAlH4_Reduction->Product RedAl_Reduction->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Check_Reagent Check Reducing Agent Activity Start->Check_Reagent Increase_Stoichiometry Increase Reagent Stoichiometry Check_Reagent->Increase_Stoichiometry [Active] Success Improved Yield Check_Reagent->Success [Inactive, Replaced] Increase_Time_Temp Increase Reaction Time / Temperature Increase_Stoichiometry->Increase_Time_Temp Check_Moisture Ensure Anhydrous Conditions (LiAlH4/Red-Al) Increase_Time_Temp->Check_Moisture Optimize_Workup Optimize Workup pH Check_Moisture->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a three-step process:

  • Ortho-lithiation: Directed ortho-metalation of 2-methoxypyridine at the C-3 position using a strong lithium base.

  • Formylation: Reaction of the resulting 3-lithio-2-methoxypyridine intermediate with an appropriate electrophile, typically N,N-dimethylformamide (DMF), to yield 2-methoxypyridine-3-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde functional group to the corresponding primary alcohol, this compound.

Q2: What are the critical parameters to control during the ortho-lithiation of 2-methoxypyridine?

A2: The success of the ortho-lithiation step is highly dependent on the choice of the lithiating agent, solvent, and temperature. The use of sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring.[1] Reaction temperature must be kept low (typically -78 °C) to ensure kinetic control and prevent side reactions. Anhydrous conditions are absolutely essential as organolithium reagents react vigorously with water.

Q3: Which reducing agent is best for converting 2-methoxypyridine-3-carbaldehyde to the corresponding alcohol?

A3: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde.

  • Sodium borohydride (NaBH₄) is a milder and more selective reagent, making it a safer and often preferred choice for this transformation. It is typically used in protic solvents like methanol or ethanol.[2][3][4]

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce the aldehyde. However, it is less selective and can potentially reduce the pyridine ring or cleave the methoxy group under harsh conditions. It requires strictly anhydrous conditions and is more hazardous to handle.[2][3][5]

Troubleshooting Guides

Problem 1: Low Yield or No Product After Lithiation and Formylation
Potential CauseTroubleshooting Steps
Inefficient Lithiation - Incorrect Base: Using n-BuLi can lead to nucleophilic addition instead of deprotonation. Switch to a sterically hindered base like LDA or LTMP.[1] - Insufficient Base: Use a slight excess of the lithium base (e.g., 1.1-1.2 equivalents). - Moisture Contamination: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Incorrect Regioselectivity - Temperature Too High: Maintain a low temperature (e.g., -78 °C) during lithiation to favor the kinetically controlled formation of the 3-lithio species.
Side Reactions with Electrophile - Impure DMF: Use freshly distilled or high-purity DMF. - Reaction Temperature: Add DMF at a low temperature and allow the reaction to warm slowly.
Formation of Dilithiated Species - Excess Base: Avoid using a large excess of the lithiating agent, which can lead to deprotonation at multiple sites.[3]
Problem 2: Side Products Observed After Reduction
Potential CauseTroubleshooting Steps
Over-reduction of the Pyridine Ring - Reducing Agent Too Strong: This is more likely with LiAlH₄. Switch to the milder NaBH₄.[5][6] - Harsh Reaction Conditions: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).
Demethoxylation - Harsh Conditions: Avoid prolonged reaction times and high temperatures, especially with strong reducing agents or in the presence of strong Lewis acids.
Formation of Dihydropyridine Derivatives - Presence of Water with Borohydrides: While NaBH₄ is used in protic solvents, the presence of water with lithium borohydride can lead to the reduction of the pyridine ring.[5][7]

Quantitative Data Summary

Precise quantitative data comparing the yields of this compound to its side products under various conditions are not extensively reported in the literature and would likely require dedicated experimental studies. However, the following table summarizes typical yield ranges and qualitative observations for the key reaction steps.

StepReagents and ConditionsDesired Product YieldCommon Side Products and Expected Yields
Lithiation & Formylation 2-methoxypyridine, LDA, THF, -78 °C, then DMF60-80%6-formyl-2-methoxypyridine: <10% (with LDA/LTMP) Nucleophilic addition product: Variable (higher with nBuLi)
Reduction 2-methoxypyridine-3-carbaldehyde, NaBH₄, MeOH, 0 °C to RT>90%Over-reduction/ring-opened products: Typically low to negligible.
Reduction 2-methoxypyridine-3-carbaldehyde, LiAlH₄, THF, 0 °C80-90%Pyridine ring reduction products: Can be significant if the reaction is not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxypyridine-3-carbaldehyde via Ortho-lithiation and Formylation
  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of n-butyllithium (1.05 eq.) in hexanes. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: Slowly add a solution of 2-methoxypyridine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Formylation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methoxypyridine-3-carbaldehyde.

Protocol 2: Reduction of 2-Methoxypyridine-3-carbaldehyde to this compound using Sodium Borohydride
  • Setup: Dissolve 2-methoxypyridine-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 eq.) in small portions to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Ortho-lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction cluster_3 Side Reactions 2-Methoxypyridine 2-Methoxypyridine 3-Lithio-2-methoxypyridine 3-Lithio-2-methoxypyridine 2-Methoxypyridine->3-Lithio-2-methoxypyridine LDA or LTMP THF, -78 °C 6-Lithio-2-methoxypyridine 6-Lithio isomer 2-Methoxypyridine->6-Lithio-2-methoxypyridine Incorrect Regioselectivity Nucleophilic Addition Product Nucleophilic Addition Product 2-Methoxypyridine->Nucleophilic Addition Product n-BuLi 2-Methoxypyridine-3-carbaldehyde_intermediate 2-Methoxypyridine-3-carbaldehyde 3-Lithio-2-methoxypyridine->2-Methoxypyridine-3-carbaldehyde_intermediate DMF This compound This compound 2-Methoxypyridine-3-carbaldehyde_intermediate->this compound NaBH4, MeOH Pyridine Ring Reduction Pyridine Ring Reduction Product 2-Methoxypyridine-3-carbaldehyde_intermediate->Pyridine Ring Reduction LiAlH4 (harsh)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Logic cluster_lithiation Low Yield in Lithiation/Formylation cluster_reduction Side Products in Reduction Low_Yield Low Yield or No Product Check_Base Incorrect Base (e.g., nBuLi)? Low_Yield->Check_Base Check_Conditions Moisture or High Temperature? Low_Yield->Check_Conditions Check_Electrophile Impure DMF? Low_Yield->Check_Electrophile Use_LDA_LTMP Action: Use LDA/LTMP Check_Base->Use_LDA_LTMP Yes Control_Conditions Action: Ensure Anhydrous Conditions & Low Temp. Check_Conditions->Control_Conditions Yes Purify_DMF Action: Use Pure DMF Check_Electrophile->Purify_DMF Yes Side_Products Side Products Observed Check_Reducer Using LiAlH4? Side_Products->Check_Reducer Check_Reduction_Conditions Harsh Conditions? Side_Products->Check_Reduction_Conditions Use_NaBH4 Action: Switch to NaBH4 Check_Reducer->Use_NaBH4 Yes Milder_Conditions Action: Lower Temperature, Shorter Reaction Time Check_Reduction_Conditions->Milder_Conditions Yes

Caption: Troubleshooting logic for the synthesis.

References

Stability issues of (2-Methoxypyridin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2-Methoxypyridin-3-yl)methanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: Under acidic conditions, the primary stability concerns for this compound are potential degradation through several pathways. The pyridine nitrogen can be protonated, which may influence subsequent reactions. While 2-methoxypyridines are less basic than unsubstituted pyridines due to the electron-withdrawing nature of the methoxy group, protonation can still occur in sufficiently acidic media[1]. The main degradation routes to consider are the hydrolysis of the methoxy group and the oxidation of the hydroxymethyl group.

Q2: What are the likely degradation products of this compound in the presence of acid?

A2: Based on the reactivity of similar compounds, the likely degradation products of this compound under acidic conditions include:

  • Hydrolysis Product: 2-Hydroxypyridin-3-yl)methanol, resulting from the acid-catalyzed hydrolysis of the methoxy ether.

  • Oxidation Products: (2-Methoxypyridin-3-yl)carbaldehyde or 2-methoxynicotinic acid, formed if an oxidizing agent is present or if the experimental conditions promote oxidation of the primary alcohol[2].

  • Pyridine N-oxide: The pyridine nitrogen may be oxidized to the corresponding N-oxide, particularly in the presence of oxidizing acids[2].

Q3: How can I minimize the degradation of this compound during reactions in acidic media?

A3: To minimize degradation, consider the following precautions:

  • Use Mild Acidic Conditions: Employ the mildest acidic conditions that are effective for your transformation.

  • Control Temperature: Perform reactions at the lowest temperature possible to slow down potential degradation pathways.

  • Inert Atmosphere: When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[2].

  • Limit Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to minimize the exposure time to acidic conditions.

  • Careful Choice of Acid: Be mindful of the counter-ion of the acid used, as some may have oxidizing properties.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product Degradation of the starting material or product under the acidic reaction conditions.1. Analyze Reaction Mixture: Use HPLC or LC-MS to check for the presence of the expected degradation products. 2. Modify Reaction Conditions: * Lower the reaction temperature. * Use a weaker acid or a smaller stoichiometric amount. * Decrease the reaction time. 3. Protecting Groups: Consider protecting the hydroxymethyl group if it is susceptible to side reactions under your specific conditions.
Formation of an unexpected, more polar byproduct Hydrolysis of the methoxy group to a hydroxyl group.1. Confirm Structure: Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm if it is (2-Hydroxypyridin-3-yl)methanol. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize hydrolysis. Use dry solvents and reagents.
Appearance of multiple unidentified spots on TLC or peaks in HPLC Complex degradation of the pyridine ring or multiple side reactions.1. Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols) to identify the degradation products under various stress conditions (acid, base, oxidation, heat, light)[2]. This will help in understanding the degradation profile. 2. Purification Strategy: Develop a robust purification method (e.g., flash chromatography with a suitable solvent system, or preparative HPLC) to separate the desired product from the impurities.
Discoloration of the reaction mixture Formation of colored degradation products or impurities.1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation which can lead to colored byproducts. 2. Purification: Use charcoal treatment during workup or recrystallization to remove colored impurities.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from a similar procedure for a related compound and can be used to investigate the stability of this compound under acidic stress[2].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Stress Conditions:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours in a sealed vial.

  • Prepare a control sample by diluting the stock solution with the solvent mixture without heating.

3. Sample Analysis:

  • After the stress period, allow the sample to cool to room temperature.

  • Neutralize the acidic sample with a suitable base (e.g., 0.1 M NaOH).

  • Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the stressed and control samples using a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 270-280 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatogram of the acid-stressed sample with that of the unstressed control.

  • Identify and quantify any degradation products that have formed.

  • Mass spectrometry (LC-MS) can be coupled to the HPLC to determine the mass of the degradation products, aiding in their identification.

Visualizations

Potential Degradation Pathways of this compound under Acidic Conditions

cluster_start This compound cluster_products Potential Degradation Products A This compound B (2-Hydroxypyridin-3-yl)methanol A->B  Acid-Catalyzed  Hydrolysis (H₂O) C (2-Methoxypyridin-3-yl)carbaldehyde A->C  Oxidation   E This compound N-oxide A->E  Oxidation  (e.g., oxidizing acid)   D 2-Methoxynicotinic Acid C->D  Further  Oxidation  

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution prep2 Mix with 0.1 M HCl prep1->prep2 prep3 Heat at 60°C for 24h prep2->prep3 prep4 Cool and Neutralize prep3->prep4 analysis1 Dilute Sample prep4->analysis1 analysis2 Inject into HPLC-UV/MS analysis1->analysis2 analysis3 Analyze Chromatogram analysis2->analysis3 data1 Compare Stressed vs. Control analysis3->data1 data2 Identify & Quantify Degradants data1->data2

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Derivative Hydrogenations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to catalyst poisoning during pyridine derivative hydrogenation experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or No Catalytic Activity

Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in pyridine hydrogenation is most commonly attributed to catalyst deactivation. The primary reasons for this are catalyst poisoning, fouling (coking), sintering, or leaching of the active metal. The nitrogen atom in the pyridine ring itself can act as a strong Lewis base and coordinate tightly to the active metal center of the catalyst, effectively "poisoning" it.[1]

Troubleshooting Workflow:

A systematic approach is crucial to identify the root cause of decreased catalytic activity. The following workflow can guide your troubleshooting process.

Troubleshooting Workflow for Decreased Catalyst Activity start Low or No Conversion Observed check_poisons Analyze Feedstock and Solvents for Poisons (e.g., Sulfur, other Nitrogen compounds) start->check_poisons poisons_detected Poisons Detected check_poisons->poisons_detected Analysis Complete no_poisons No Obvious Poisons Detected poisons_detected->no_poisons No regenerate_poisoned Regenerate Poisoned Catalyst (e.g., Chemical Washing) poisons_detected->regenerate_poisoned Yes check_conditions Review Reaction Conditions (Temperature, Pressure, Stirring) no_poisons->check_conditions improper_conditions Improper Conditions check_conditions->improper_conditions optimize_conditions Optimize Reaction Conditions improper_conditions->optimize_conditions Yes suspect_sintering Suspect Sintering? (High Temperature) improper_conditions->suspect_sintering No optimize_conditions->start Re-run Experiment suspect_coking Suspect Fouling/Coking? (High Temp/Pressure, Heavy Feed) suspect_sintering->suspect_coking No replace_catalyst Consider Catalyst Replacement or Use a More Robust Catalyst suspect_sintering->replace_catalyst Yes regenerate_coked Regenerate Coked Catalyst (e.g., Controlled Oxidation) suspect_coking->regenerate_coked Yes suspect_coking->replace_catalyst No regenerate_poisoned->start Re-run Experiment regenerate_coked->start Re-run Experiment

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Poor Selectivity

Q: My reaction is producing a mixture of partially and fully hydrogenated products, or I am observing unwanted side reactions. How can I improve selectivity?

A: Poor selectivity in pyridine derivative hydrogenations can be influenced by the catalyst type, reaction conditions, and the substrate itself. The pyridine substrate or the piperidine product can act as a poison, altering the catalyst's surface and leading to different reaction pathways.

Logical Steps to Improve Selectivity:

  • Catalyst Screening: The choice of metal (e.g., Pd, Pt, Rh, Ni) and support is critical. For instance, palladium catalysts can be tuned for selectivity in the hydrogenation of pyridinecarbonitriles by adjusting the amount of an acidic additive.

  • Optimize Reaction Conditions: Temperature, pressure, and solvent can significantly affect the reaction pathway. Milder conditions often favor partial hydrogenation, while more forcing conditions can lead to complete saturation or side reactions.

  • Use of Additives: Acidic additives can protonate the pyridine nitrogen, which can facilitate the reduction and sometimes improve selectivity.

  • Substrate Modification: In some cases, protecting the pyridine nitrogen can prevent its coordination to the catalyst, thus avoiding catalyst poisoning and potentially improving selectivity.[1]

Improving Selectivity Workflow start Poor Selectivity Observed screen_catalysts Screen Different Catalysts (Pd, Pt, Rh, Ni) and Supports start->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) screen_catalysts->optimize_conditions adjust_additives Adjust Additives (e.g., Acid Concentration) optimize_conditions->adjust_additives analyze_intermediates Analyze for Partially Hydrogenated Intermediates adjust_additives->analyze_intermediates end Improved Selectivity analyze_intermediates->end

Caption: Steps to troubleshoot and improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in pyridine hydrogenation?

A1: The most frequently encountered catalyst poisons include:

  • Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts.

  • Nitrogen-Containing Compounds: Pyridine itself, the piperidine product, and other nitrogenous impurities can act as inhibitors by strongly coordinating to the catalyst's active sites.[1]

  • Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can permanently poison the catalyst.

  • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can adsorb strongly onto the active metal sites.

  • Halides: Organic and inorganic halides can also lead to catalyst deactivation.

Q2: Can the catalyst be regenerated after being poisoned?

A2: Yes, depending on the nature of the poison, catalyst regeneration is often possible.

  • For poisoning by organic compounds or coking: A controlled oxidation (calcination) can burn off the adsorbed species.

  • For sulfur poisoning: A combination of oxidative and reductive treatments may be necessary.

  • For poisoning by nitrogen compounds: Washing with an appropriate solvent or a mild acidic solution can sometimes remove the adsorbed inhibitor. A method for reactivating palladium catalysts poisoned with nitrogen impurities involves contacting the separated catalyst with a reactivating agent such as alkali metal bicarbonates or carbonates.[2]

Q3: How do I choose the right catalyst for my specific pyridine derivative?

A3: The choice of catalyst depends on the specific functional groups present on the pyridine ring and the desired product.

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often highly active for the hydrogenation of the pyridine ring under relatively mild conditions.[3]

  • Palladium on carbon (Pd/C) is widely used and its selectivity can be tuned with acidic additives.[4]

  • Platinum-based catalysts (e.g., PtO₂) are also effective, particularly in acidic media like acetic acid.

  • Nickel catalysts (e.g., Raney Ni) are a cost-effective option but typically require higher temperatures and pressures.[3]

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstratePressure (bar)Temperature (°C)Conversion/Yield (%)Selectivity (%)Reference
0.5% Rh₂O₃Pyridine540>99 (Yield)-[5]
10% Pd/C4-Pyridinecarbonitrile630100 (Conversion)94 (to 4-aminomethyl)pyridine[4]
10% Pd/C4-Pyridinecarbonitrile630100 (Conversion)94 (to 4-(aminomethyl)piperidine)[4]
PtO₂Substituted Pyridines50-70Room TempHigh Yields-[1]
0.5% Pd-1% Ag/Al₂O₃Pyridine706099 (Conversion)99 (to Piperidine)[6]
Ru/PDVBPyridine10100>99 (Conversion)>99 (to Piperidine)[7]

Table 2: Effect of Reaction Parameters on Pyridine Hydrogenation using 10% Pd/C

SubstrateH₂SO₄/Substrate Molar RatioSolventTemperature (°C)Pressure (bar)Reaction Time (h)ProductIsolated Yield (%)
4-Pyridinecarbonitrile0.5Water3060.34-(aminomethyl)pyridine98
4-Pyridinecarbonitrile1.0Water/Dichloromethane3065.54-(aminomethyl)piperidine99
3-Pyridinecarbonitrile0.5Water5061.53-(aminomethyl)pyridine96
3-Pyridinecarbonitrile1.0Water/Dichloromethane5064.53-(aminomethyl)piperidine99

Data extracted from reference[4].

Experimental Protocols

Protocol 1: General Procedure for Pyridine Hydrogenation using PtO₂ (Adam's Catalyst)

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity Hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or TLC.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]

    • Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the cessation of gas evolution.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by nitrogen-containing compounds.

Materials:

  • Deactivated Pd/C catalyst

  • Aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (e.g., 5-10 wt%)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Separation: After the hydrogenation reaction, separate the spent Pd/C catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst cake thoroughly with the reaction solvent to remove any residual product and starting material.

  • Reactivation Treatment:

    • Transfer the washed, spent catalyst to a beaker.

    • Add the aqueous sodium carbonate or bicarbonate solution to form a slurry.

    • Stir the slurry at an elevated temperature (e.g., 50-80 °C) for several hours. A patent suggests contacting the catalyst with the reactivating agent at a temperature of at least 150°C in a liquid reactivation medium.[2]

  • Filtration and Rinsing:

    • Filter the catalyst from the reactivation solution.

    • Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the regenerated catalyst in an oven under vacuum at a suitable temperature (e.g., 80-110 °C).

  • Storage: Store the reactivated catalyst under an inert atmosphere until further use.

Note: The effectiveness of the regeneration will depend on the specific poison and the severity of the deactivation. For sulfur-poisoned catalysts, an oxidative treatment with hydrogen peroxide followed by reduction may be more effective.[8] For deactivation due to the accumulation of organic residues, a method using chloroform and glacial acetic acid with stirring and sonication has been reported to be effective for Pd(OH)₂/C.[9]

References

Technical Support Center: Optimizing Derivatization of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (2-Methoxypyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary alcohol of this compound?

A1: The primary alcohol of this compound is typically derivatized through three main classes of reactions:

  • Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. Common methods include Fischer esterification, Steglich esterification, and acylation with acid chlorides.

  • Etherification: Reaction with an alkyl halide or other electrophile to form an ether. The Williamson ether synthesis is a classic example.

  • Silylation: Reaction with a silyl halide (e.g., TMSCl, TBDMSCl) to form a silyl ether, which is often used as a protecting group.

Q2: Are there any specific challenges associated with the derivatization of this compound?

A2: Yes, the pyridine nitrogen can potentially complicate reactions. In acidic conditions, the nitrogen can be protonated, which may affect the solubility and reactivity of the molecule. Under basic conditions or with certain reagents, the nitrogen can act as a nucleophile, leading to undesired side reactions. Careful selection of reaction conditions is crucial to ensure chemoselectivity for the hydroxyl group.

Q3: How do I choose the best derivatization method for my application?

A3: The choice of method depends on your synthetic goal:

  • For introducing a specific acyl group, esterification is the method of choice. The Steglich esterification is suitable for acid-sensitive substrates.

  • To form a stable ether linkage, etherification methods like the Williamson ether synthesis are preferred.

  • If you need to temporarily protect the alcohol group during subsequent reaction steps, silylation to form a silyl ether is a common and effective strategy.

Troubleshooting Guides

Esterification: Steglich Esterification

The Steglich esterification is a mild method for forming an ester from a carboxylic acid and an alcohol using a carbodiimide (like DCC or EDC) and a catalyst (like DMAP).[1][2]

Troubleshooting Common Issues in Steglich Esterification

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents.Use freshly opened or purified DCC/EDC and DMAP. Ensure the carboxylic acid and alcohol are dry.
Steric hindrance from a bulky carboxylic acid.Increase reaction time and/or temperature (up to 40°C). Consider using a more reactive carbodiimide like EDC.
Side reaction of the O-acylisourea intermediate.Ensure a catalytic amount of DMAP is present to suppress the formation of N-acylurea.[2]
Formation of N-acylurea Byproduct Slow reaction with the alcohol.Increase the concentration of the alcohol or DMAP.
The O-acylisourea intermediate is rearranging to the more stable N-acylurea.Add the alcohol and DMAP before adding DCC/EDC to the carboxylic acid.
Difficulty in Removing Dicyclohexylurea (DCU) Byproduct DCU is precipitating from the reaction mixture.If using DCC, DCU can often be removed by filtration. If it remains soluble, consider switching to EDC, which forms a water-soluble urea byproduct that can be removed during aqueous workup.
Etherification: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[3][4]

Troubleshooting Common Issues in Williamson Ether Synthesis

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete deprotonation of the alcohol.Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the alkoxide. Ensure the solvent is anhydrous.
Alkyl halide is unreactive.Use a more reactive alkyl halide (I > Br > Cl).
Pyridine nitrogen is interfering with the reaction.While less likely to be a major issue in this specific reaction, consider using a non-coordinating solvent.
Elimination as a Side Reaction The alkyl halide is sterically hindered (secondary or tertiary).This method works best with primary alkyl halides.[4] For more hindered ethers, alternative methods may be necessary.
Low Yield The alkoxide is degrading over time.Generate the alkoxide in situ and add the alkyl halide promptly.
Reaction temperature is too low.Gently heating the reaction can increase the rate, but be cautious of promoting elimination side reactions.
Silylation for Protection

Silylation is a common method to protect alcohols as silyl ethers.

Troubleshooting Common Issues in Silylation

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient silylating agent or base.Use a slight excess (1.1-1.2 equivalents) of the silylating agent and base.
Steric hindrance.For bulky silyl groups (e.g., TBDPS), a stronger catalyst like DMAP or longer reaction times may be needed.
Presence of moisture.Ensure all glassware, solvents, and reagents are anhydrous, as silylating agents react readily with water.
Difficult Purification Excess silylating agent or silanol byproduct.Quench the reaction carefully with a small amount of water or methanol. The silanol byproduct can sometimes be removed by filtration or chromatography.
Unexpected Deprotection The silyl ether is unstable to the reaction or workup conditions.Choose a more robust silyl protecting group if subsequent steps involve acidic or fluoride-containing reagents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on general laboratory practices.

Derivatization Type Reagents Solvent Temp (°C) Time (h) Yield (%)
Steglich Esterification Benzoic Acid, DCC, DMAPDichloromethane25485-95
Williamson Ether Synthesis NaH, Benzyl BromideTetrahydrofuran0 to 25275-85
Silylation (TMS Ether) TMSCl, TriethylamineDichloromethane0 to 251>95
Silylation (TBDMS Ether) TBDMSCl, ImidazoleDimethylformamide25690-98

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzoic Acid
  • To a solution of this compound (1.0 mmol), benzoic acid (1.1 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 3-(Benzyloxymethyl)-2-methoxypyridine
  • To a suspension of sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Silylation of this compound with TBDMSCl
  • To a solution of this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_esterification Steglich Esterification cluster_etherification Williamson Ether Synthesis cluster_silylation Silylation ester_start Combine Alcohol, Carboxylic Acid, DMAP ester_reagent Add DCC/EDC ester_start->ester_reagent ester_reaction Stir at RT ester_reagent->ester_reaction ester_workup Filter & Aqueous Workup ester_reaction->ester_workup ester_purify Column Chromatography ester_workup->ester_purify ether_start Deprotonate Alcohol with NaH ether_reagent Add Alkyl Halide ether_start->ether_reagent ether_reaction Stir at RT ether_reagent->ether_reaction ether_workup Quench & Aqueous Workup ether_reaction->ether_workup ether_purify Column Chromatography ether_workup->ether_purify silyl_start Combine Alcohol & Base silyl_reagent Add Silyl Halide silyl_start->silyl_reagent silyl_reaction Stir at RT silyl_reagent->silyl_reaction silyl_workup Aqueous Workup silyl_reaction->silyl_workup silyl_purify Purification (if needed) silyl_workup->silyl_purify

Caption: General experimental workflows for common derivatization reactions.

troubleshooting_logic cluster_solutions Potential Solutions start Low Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction time and temperature optimal? start->check_conditions check_stoichiometry Is stoichiometry correct? start->check_stoichiometry side_reactions Are there side reactions? start->side_reactions sol_reagents Use fresh/purified reagents and anhydrous solvents. check_reagents->sol_reagents sol_conditions Increase reaction time/temperature or change solvent. check_conditions->sol_conditions sol_stoichiometry Adjust reagent equivalents. check_stoichiometry->sol_stoichiometry sol_side_reactions Modify reaction conditions to minimize side products. side_reactions->sol_side_reactions

Caption: A logical guide for troubleshooting low-yielding derivatization reactions.

References

Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-Methoxypyridin-3-yl)methanol, a key intermediate for researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and practical laboratory-scale synthetic routes start from commercially available precursors. Two primary pathways are the reduction of a carbonyl compound or the hydrolysis of a haloalkane. Specifically:

  • Route 1: Reduction of Methyl 2-methoxynicotinate. This involves the esterification of 2-methoxynicotinic acid followed by reduction of the resulting ester to the alcohol.

  • Route 2: Reduction of 2-methoxynicotinaldehyde. This pathway involves the direct reduction of the aldehyde functional group to the corresponding alcohol.

  • Route 3: Hydrolysis of 3-(chloromethyl)-2-methoxypyridine. This method involves a nucleophilic substitution reaction where the chloromethyl group is converted to a hydroxymethyl group.

Q2: Which reducing agent is recommended for the reduction of methyl 2-methoxynicotinate or 2-methoxynicotinaldehyde?

A2: For the reduction of the ester (Route 1), a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required. For the reduction of the aldehyde (Route 2), a milder reducing agent such as Sodium Borohydride (NaBH₄) is sufficient and offers higher selectivity, preventing potential side reactions.

Q3: I am having trouble with the purification of this compound. What are some effective methods?

A3: Due to the basic nature of the pyridine ring, purification can sometimes be challenging. Column chromatography on silica gel is a common method; however, peak tailing may occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent system (e.g., 0.1-1% Et₃N in a hexane/ethyl acetate gradient). If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique.[1]

Q4: Can the pyridine ring be accidentally reduced during the reaction?

A4: Yes, under harsh reaction conditions, particularly with strong reducing agents and certain catalysts, the pyridine ring can be hydrogenated. To avoid this, it is crucial to use selective reducing agents and carefully control reaction parameters such as temperature and pressure. For instance, when reducing a functional group on the pyridine ring, using NaBH₄ at low temperatures is generally preferred over more aggressive methods if chemoselectivity is a concern.

Troubleshooting Guides

Route 1 & 2: Reduction of Carbonyl Precursors
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor quality of solvent or reagents.1. Use a fresh batch of the reducing agent and ensure it is used in sufficient molar excess (typically 1.5-2.0 equivalents for NaBH₄ and 1.0-1.5 for LiAlH₄). 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. For NaBH₄ reductions, warming from 0 °C to room temperature is common. 3. Ensure solvents are anhydrous, especially when using LiAlH₄.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. For LiAlH₄ reductions, cleavage of the methoxy group. 3. Self-condensation of aldehyde starting material.1. Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions. 2. Consider using a milder reducing agent if the methoxy group is not stable under the reaction conditions. 3. Add the reducing agent slowly to a cooled solution of the aldehyde to minimize side reactions.
Difficult Product Isolation 1. Formation of metal-alkoxide complexes during workup. 2. Emulsion formation during extraction.1. During aqueous workup, especially after LiAlH₄ reduction, follow a standard procedure (e.g., Fieser workup) to precipitate the aluminum salts for easy filtration. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction.
Route 3: Hydrolysis of 3-(chloromethyl)-2-methoxypyridine
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient nucleophile (e.g., hydroxide). 2. Low reaction temperature or short reaction time.1. Ensure a molar excess of the hydrolyzing agent is used. 2. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.
Formation of Impurities 1. Elimination side reactions. 2. Intermolecular ether formation (dimerization).1. Use milder reaction conditions (e.g., lower temperature, weaker base) if elimination is observed. 2. Use a dilute solution of the starting material to disfavor intermolecular reactions.

Experimental Protocols

Protocol 1: Reduction of Methyl 2-methoxynicotinate using LiAlH₄
  • Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of LiAlH₄ (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

  • Reagent Addition: A solution of methyl 2-methoxynicotinate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Work-up and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Reduction of 2-methoxynicotinaldehyde using NaBH₄
  • Preparation: 2-methoxynicotinaldehyde (1.0 eq.) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress is monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of water.

  • Work-up and Purification: The methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Ester Reduction cluster_route2 Route 2: Aldehyde Reduction 2-methoxynicotinic_acid 2-Methoxynicotinic Acid esterification Esterification (MeOH, H+) 2-methoxynicotinic_acid->esterification methyl_2-methoxynicotinate Methyl 2-methoxynicotinate esterification->methyl_2-methoxynicotinate reduction1 Reduction (LiAlH4) methyl_2-methoxynicotinate->reduction1 product This compound reduction1->product 2-methoxynicotinaldehyde 2-Methoxynicotinaldehyde reduction2 Reduction (NaBH4) 2-methoxynicotinaldehyde->reduction2 reduction2->product

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Verify Reaction Conditions (T, time) start->check_conditions side_products Analyze Byproducts (TLC, NMR) start->side_products If byproducts observed optimize_reagents Use Fresh Reagents/ Increase Stoichiometry check_reagents->optimize_reagents optimize_conditions Increase Temperature or Reaction Time check_conditions->optimize_conditions purification_issue Modify Purification Strategy side_products->purification_issue adjust_purification Add Et3N to Eluent/ Attempt Recrystallization purification_issue->adjust_purification

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Work-up Procedures for (2-Methoxypyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-Methoxypyridin-3-yl)methanol. The following information is curated to address common challenges encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that dictates the work-up procedure?

The most prevalent laboratory-scale synthesis of this compound involves the reduction of an ester precursor, typically methyl 2-methoxynicotinate, using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). The work-up procedure is therefore primarily designed to handle the quenching of the reactive LAH and the removal of the resulting aluminum salts.

Q2: Are there alternative reducing agents to Lithium Aluminum Hydride (LAH), and how do they affect the work-up?

While LAH is highly effective, other reducing agents can be used. Sodium Borohydride (NaBH₄) is a milder alternative, but it is generally not reactive enough to reduce esters efficiently.[1] If a related aldehyde, 2-methoxy-3-pyridinecarboxaldehyde, were the precursor, NaBH₄ would be a suitable choice, leading to a simpler work-up involving an acidic quench.[1]

Q3: What are the primary challenges when performing a work-up for a reaction involving a pyridine derivative?

A key challenge is the basic nature of the pyridine nitrogen. This can sometimes lead to complexation with metal ions from reagents, potentially affecting extraction efficiency. Careful pH adjustment during the aqueous work-up is often necessary to ensure the pyridine-containing product is in the desired layer (usually organic).

Q4: My reaction mixture has formed a persistent emulsion during the extraction step. How can I resolve this?

Emulsions are common when dealing with aluminum salts from LAH reductions. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to separate the layers. In some cases, filtering the entire mixture through a pad of Celite can also break up the emulsion.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
No reaction/Low conversion of starting material Inactive LAH reagent.Use a fresh, unopened container of LAH or test the activity of the current batch on a small scale with a known reactive substrate.
Insufficient LAH.Ensure at least 2 equivalents of hydride are used for the ester reduction. It is common to use a slight excess.
Reaction temperature too low.While the addition of the ester to the LAH slurry is often done at 0°C for control, the reaction may require warming to room temperature or even gentle reflux to go to completion.
Product loss during work-up Inefficient extraction.Ensure the pH of the aqueous layer is adjusted to be basic (pH > 8) before extraction to keep the pyridine product in the organic phase. Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.
Product co-precipitated with aluminum salts.During the Fieser work-up, ensure vigorous stirring after the addition of all reagents to form a granular precipitate. Thoroughly wash the filtered aluminum salts with the extraction solvent to recover any adsorbed product.
Presence of Impurities
Symptom Possible Cause Troubleshooting Steps
Unreacted starting ester present in the final product Incomplete reaction.See "Low or No Product Yield" section. Increase reaction time or consider a higher reaction temperature.
Presence of 2-methoxynicotinic acid Hydrolysis of the starting ester.This can occur if the starting material is exposed to moisture or if the LAH work-up is not performed correctly. Ensure anhydrous conditions during the reaction. During work-up, maintain basic conditions to keep the carboxylic acid as its salt in the aqueous layer.
Over-reduction products (e.g., reduction of the pyridine ring) Reaction conditions too harsh.This is less common with LAH for this substrate under standard conditions but can occur.[1] Ensure the reaction is not heated for excessively long periods.

Data Presentation

The following table summarizes typical yields for the reduction of various esters to their corresponding alcohols using Lithium Aluminum Hydride, providing a benchmark for what can be expected in the synthesis of this compound.

Substrate Product Reducing Agent Reported Yield Reference
L-valineL-valinolLiAlH₄73-75%Organic Syntheses Procedure[2]
Diethyl phthalate1,2-benzenedimethanolLiAlH₄93%Organic Syntheses via LiAlH₄ Reduction[3]
Methyl homodaphniphyllate derivativeCorresponding primary alcoholLiAlH₄Not specified, but selectiveJournal of Organic Chemistry[3]

Experimental Protocols

Reduction of Methyl 2-methoxynicotinate with LiAlH₄

This protocol is a standard procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: The flask is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of methyl 2-methoxynicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method):

    • The reaction is cooled to 0°C in an ice bath.

    • For every 'x' grams of LAH used, the following are added sequentially and dropwise with vigorous stirring:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide solution

      • '3x' mL of water

    • The mixture is stirred at room temperature for at least 30 minutes to allow for the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification:

    • The precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Charge LAH in anhydrous THF start->reagents add_ester Add Methyl 2-methoxynicotinate solution at 0°C reagents->add_ester react Stir at RT, monitor by TLC add_ester->react quench Cool to 0°C, Quench with H₂O, NaOH(aq), H₂O react->quench stir Stir at RT to granulate salts quench->stir filter Filter to remove aluminum salts stir->filter wash Wash salts with organic solvent filter->wash dry Dry combined organic layers wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Pure Product chromatography->end troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues cluster_solutions Potential Solutions start Low Product Yield incomplete_reaction Incomplete Reaction? (Check TLC) start->incomplete_reaction extraction_loss Extraction Loss? start->extraction_loss coprecipitation Co-precipitation with Salts? start->coprecipitation inactive_reagent Inactive LAH? incomplete_reaction->inactive_reagent Yes insufficient_reagent Insufficient LAH? incomplete_reaction->insufficient_reagent Yes low_temp Reaction Temp Too Low? incomplete_reaction->low_temp Yes solution1 Use fresh LAH inactive_reagent->solution1 solution2 Increase LAH equivalents insufficient_reagent->solution2 solution3 Warm reaction to RT/reflux low_temp->solution3 solution4 Adjust pH to >8 for extraction extraction_loss->solution4 solution5 Thoroughly wash filtered salts coprecipitation->solution5

References

Common impurities in commercial (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and quality control of commercial (2-Methoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercial this compound?

A1: Based on the common synthetic route, which involves the reduction of 2-methoxypyridine-3-carbonitrile, the most likely impurities are:

  • Process-Related Impurities:

    • 2-methoxypyridine-3-carbonitrile: Unreacted starting material.

    • 2-methoxypyridine-3-carbaldehyde: A potential intermediate if the reduction is not complete.

    • (2-Methoxypyridin-3-yl)methanamine: A byproduct formed during certain reduction reactions.

    • Over-reduction products: In some cases, the pyridine ring itself can be partially or fully reduced under harsh hydrogenation conditions.

  • Degradation-Related Impurities:

    • Oxidation products: The alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid, especially upon prolonged exposure to air. The pyridine nitrogen can also be oxidized to an N-oxide.

  • Residual Solvents:

    • Solvents used during the synthesis and purification process (e.g., methanol, ethanol, ethyl acetate, toluene, tetrahydrofuran) may be present in trace amounts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for an accurate purity assessment without the need for a reference standard of each impurity.

Q3: My sample of this compound has a slight yellow color. Is it still usable?

A3: While pure this compound is typically a white to off-white solid, a slight yellow discoloration may indicate the presence of minor impurities or degradation products. It is recommended to re-analyze the purity of the material using HPLC to identify and quantify any unexpected peaks. Depending on the nature and amount of the impurities and the sensitivity of your application, the material may still be usable. For critical applications, purification by recrystallization or chromatography might be necessary.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] It should be protected from light and moisture.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of process-related or degradation impurities.1. Identify the impurities by LC-MS or by comparing retention times with known potential impurities. 2. If the impurity levels are unacceptable, purify the material using recrystallization or column chromatography. 3. Review storage conditions to prevent further degradation.
Inconsistent analytical results Sample heterogeneity or degradation.1. Ensure the sample is homogenous before analysis. 2. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method.
Low assay value Presence of significant amounts of impurities or residual solvents.1. Quantify impurities by a validated HPLC method. 2. Determine the content of residual solvents by GC-MS. 3. Consider using qNMR for an absolute purity determination.
Poor performance in subsequent synthetic steps Low purity of the starting material.1. Confirm the purity of this compound before use. 2. If impurities are identified that could interfere with the reaction, purify the starting material.

Data Presentation

Table 1: Example Impurity Profile for Commercial this compound

Disclaimer: The following data is for illustrative purposes only and does not represent a specific commercial batch.

Impurity Potential Source Typical Limit (Area % by HPLC)
2-methoxypyridine-3-carbonitrileStarting Material≤ 0.15%
2-methoxypyridine-3-carbaldehydeIncomplete Reduction≤ 0.10%
(2-Methoxypyridin-3-yl)methanamineSynthesis Byproduct≤ 0.10%
Unknown Impurity 1Process/Degradation≤ 0.10%
Total Impurities-≤ 0.5%
Assay (by HPLC)-≥ 99.5%

Experimental Protocols

Stability-Indicating HPLC Method for Purity Analysis

This protocol outlines a general reversed-phase HPLC method suitable for the purity determination of this compound and the separation of its potential impurities.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or as determined by UV scan of the main component).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Headspace Method for Residual Solvent Analysis

This method is designed to identify and quantify residual solvents in the material.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 20 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injector Temperature: 140 °C

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Incubation Time: 45 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide) and cap the vial immediately.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh this compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % of Impurities integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC Purity Analysis.

logical_relationship cluster_synthesis Synthesis cluster_product Product & Impurities SM 2-methoxypyridine-3-carbonitrile Reduction Reduction Reaction SM->Reduction Product This compound Reduction->Product Impurity1 Unreacted Starting Material Reduction->Impurity1 incomplete reaction Impurity2 Reaction Byproducts Reduction->Impurity2 side reactions Impurity3 Degradation Products Product->Impurity3 storage/handling

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to (2-Methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

Route 1: Ortho-lithiation of 2-Methoxypyridine

This route leverages the directing effect of the methoxy group to achieve regioselective functionalization of the pyridine ring. The synthesis proceeds via a two-step sequence involving the ortho-lithiation of 2-methoxypyridine followed by formylation and subsequent reduction.

Route 2: Reduction of Methyl 2-Methoxynicotinate

This approach begins with a commercially available or readily synthesized nicotinic acid derivative, which is then reduced to the target alcohol. This method offers a straightforward transformation of a pre-functionalized pyridine core.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Ortho-lithiation of 2-MethoxypyridineRoute 2: Reduction of Methyl 2-Methoxynicotinate
Starting Material 2-MethoxypyridineMethyl 2-Methoxynicotinate
Key Reagents n-Butyllithium, TMEDA, DMF, Sodium BorohydrideLithium Aluminum Hydride (LiAlH₄)
Reaction Steps 2 (Lithiation/Formylation + Reduction)1 (Reduction)
Overall Yield ~70% (for formylation and reduction steps)[1]Not explicitly reported
Purity High (purification by chromatography)High (purification by extraction and distillation)
Reaction Temperature -78 °C to room temperature-15 °C to room temperature
Reaction Time Several hours~5 minutes for reduction

Experimental Protocols

Route 1: Ortho-lithiation of 2-Methoxypyridine and Subsequent Formylation/Reduction

Step 1: Ortho-lithiation and Formylation of 2-Methoxypyridine

This procedure is adapted from a similar synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol.[1]

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.1 equivalents) is added.

  • The mixture is stirred for 30 minutes and then cooled to -78 °C.

  • A solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF is added dropwise.

  • After stirring for 10 minutes, dimethylformamide (DMF, 3.2 equivalents) is added, and the mixture is stirred for an additional 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude 2-methoxy-3-pyridinecarboxaldehyde.

Step 2: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde

  • The crude aldehyde from the previous step is dissolved in a suitable solvent such as methanol or a mixture of dichloromethane and ethanol.

  • Sodium borohydride (2.0 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for 10-15 minutes.

  • Water is added to quench the reaction, and the aqueous mixture is extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Route 2: Reduction of Methyl 2-Methoxynicotinate

This protocol is based on the general procedure for the reduction of esters with lithium aluminum hydride.

  • In an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, a solution of methyl 2-methoxynicotinate (1.0 equivalent) in dry tetrahydrofuran (THF) is prepared.

  • The solution is cooled to -15 °C in an acetone/dry ice bath.

  • Lithium aluminum hydride (LiAlH₄, 1.5 to 2.0 molar equivalents) is added portion-wise to the stirred solution, maintaining the temperature below -10 °C.

  • After the addition is complete, the reaction is stirred for approximately 5 minutes.

  • The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water, all while keeping the temperature low.

  • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Synthesis Route Comparison Workflow

G cluster_0 Route 1: Ortho-lithiation cluster_1 Route 2: Ester Reduction 2-Methoxypyridine 2-Methoxypyridine Lithiation Lithiation 2-Methoxypyridine->Lithiation n-BuLi, TMEDA, -78°C Formylation Formylation Lithiation->Formylation DMF 2-Methoxy-3-pyridinecarboxaldehyde 2-Methoxy-3-pyridinecarboxaldehyde Formylation->2-Methoxy-3-pyridinecarboxaldehyde Reduction_R1 Reduction_R1 2-Methoxy-3-pyridinecarboxaldehyde->Reduction_R1 NaBH4 (2-Methoxypyridin-3-yl)methanol_R1 This compound Reduction_R1->(2-Methoxypyridin-3-yl)methanol_R1 ~70% yield (2 steps) Methyl 2-Methoxynicotinate Methyl 2-Methoxynicotinate Reduction_R2 Reduction_R2 Methyl 2-Methoxynicotinate->Reduction_R2 LiAlH4, -15°C (2-Methoxypyridin-3-yl)methanol_R2 This compound Reduction_R2->(2-Methoxypyridin-3-yl)methanol_R2 Start Start->2-Methoxypyridine Start->Methyl 2-Methoxynicotinate

Caption: Comparative workflow of two synthetic routes to this compound.

References

Unveiling the Therapeutic Potential of Methoxypyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methoxypyridin-3-yl)methanol is a pyridine derivative with a molecular formula of C7H9NO2[1]. While specific biological activity data for this compound is not extensively documented in publicly available literature, a rich body of research exists for its structural analogs. These analogs have demonstrated a wide range of biological activities, from potent anti-cancer effects to the regulation of gastric acid secretion. This guide provides a comparative analysis of the biological activities of various methoxypyridine analogs, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Analogs Targeting the PI3K/mTOR Pathway

A significant number of this compound analogs have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cell proliferation, survival, and metabolism, and are often dysregulated in cancer[2].

Comparative Biological Activity

The inhibitory activities of several sulfonamide methoxypyridine derivatives have been evaluated against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The data is summarized in the table below.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (nM)
22c PI3Kα0.22MCF-7130
HCT-11620
mTOR23
HS-173 PI3Kα~0.8--
Compound 1 PI3Kα---
Compound 2 PI3Kα0.2HCT-11610

Data compiled from multiple studies on PI3K/mTOR inhibitors[3][4].

Compound 22c , a quinoline-core derivative, demonstrated potent dual inhibitory activity against both PI3Kα and mTOR[3]. It also exhibited strong anti-proliferative effects, particularly in the HCT-116 cell line[4]. Further studies revealed that 22c can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in HCT-116 cells[3][5]. Western blot analysis confirmed that 22c effectively reduces the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway[2][3].

Experimental Protocols

ADP-Glo™ Kinase Assay: This assay is commonly used to measure the activity of kinases like PI3K and mTOR. The assay quantifies the amount of ADP produced during the kinase reaction. The inhibition of kinase activity by a test compound is determined by a decrease in ADP production, which is measured as a change in luminescence.

Cell Viability Assay: The anti-proliferative activity of the compounds is typically assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with varying concentrations of the test compounds, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

PI3K/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by the methoxypyridine analogs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Methoxypyridine Analogs Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points.

Analogs as Proton Pump Inhibitors

Another class of methoxypyridine analogs, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are crucial intermediates in the synthesis of proton pump inhibitors (PPIs)[6]. These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase[6].

Mechanism of Action

PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to and inhibits the H+/K+-ATPase, the enzyme responsible for the final step of acid secretion into the gastric lumen[6].

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the proton pump. The enzyme is typically isolated from gastric microsomes. The inhibitory activity is determined by measuring the decrease in ATP hydrolysis in the presence of the test compound. The IC50 value is then calculated from the dose-response curve[6].

In Vivo Pylorus Ligation Model: This animal model is used to assess the anti-secretory activity of a compound. In this model, the pylorus of an anesthetized rat is ligated to allow for the accumulation of gastric secretions. The test compound is administered, and after a specific period, the gastric content is collected to measure volume, pH, and total acidity[6].

Other Biological Activities

The versatility of the methoxypyridine scaffold is further highlighted by its application in other therapeutic areas. For instance, certain arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for inflammatory diseases like asthma[7]. Additionally, some methanol extracts of plants containing methoxy-pyridine-like structures have demonstrated antibacterial activity[8].

Conclusion

While the biological activity of this compound remains to be fully elucidated, the extensive research on its analogs reveals the therapeutic potential of the methoxypyridine scaffold. These analogs have shown significant promise as PI3K/mTOR inhibitors for cancer therapy and as key components of proton pump inhibitors for gastrointestinal disorders. The structure-activity relationship studies and diverse biological evaluations of these analogs provide a valuable foundation for the future design and development of novel therapeutics based on the methoxypyridine core. Further investigation into the biological profile of this compound itself is warranted to explore its potential therapeutic applications.

References

Purity Analysis of (2-Methoxypyridin-3-yl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity analysis of (2-Methoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, from different (hypothetical) suppliers. The data presented is supported by detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Purity Data

The purity of this compound from three representative suppliers was assessed. The following table summarizes the findings, offering a clear comparison of purity levels and impurity profiles. It is important to note that this data is illustrative to showcase a comparative framework.

SupplierPurity (HPLC, Area %)Purity (GC, Area %)Key Impurity 1 (Area %)Key Impurity 2 (Area %)Water Content (KF, %)
Supplier A 99.85%99.90%0.05% (Unidentified)0.03% (Starting Material)0.05%
Supplier B 99.52%99.60%0.18% (Related Substance)0.10% (Unidentified)0.15%
Supplier C 98.90%99.10%0.45% (Starting Material)0.20% (Degradation Product)0.25%

Experimental Protocols

To ensure accurate and reproducible purity assessment, the following detailed experimental protocols were established.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Gas Chromatography (GC) for Purity and Volatile Impurities

GC is an effective method for assessing the purity and identifying any volatile impurities in the sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.32 mm, 0.5 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 5 mg/mL of this compound in methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR provides a direct measurement of the analyte's purity against a certified internal standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_conclusion Conclusion SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC GC GC Analysis SampleA->GC NMR qNMR Analysis SampleA->NMR KF Karl Fischer Titration SampleA->KF SampleB Supplier B Sample SampleB->HPLC SampleB->GC SampleB->NMR SampleB->KF SampleC Supplier C Sample SampleC->HPLC SampleC->GC SampleC->NMR SampleC->KF Purity_Comparison Purity Comparison Table HPLC->Purity_Comparison Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GC->Purity_Comparison GC->Impurity_Profiling NMR->Purity_Comparison Report Final Comparison Guide Purity_Comparison->Report Impurity_Profiling->Report

Caption: Experimental workflow for the purity analysis of this compound.

Supplier_Qualification_Logic Start Start: Need for This compound Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_Samples_CoA Request Samples and Certificates of Analysis (CoA) Identify_Suppliers->Request_Samples_CoA Perform_Analysis Perform In-house Purity Analysis (HPLC, GC, NMR) Request_Samples_CoA->Perform_Analysis Compare_Data Compare In-house Data with Supplier CoA Perform_Analysis->Compare_Data Decision Decision Point Compare_Data->Decision Supplier_Approved Supplier Approved Decision->Supplier_Approved Data Consistent and Meets Specs Supplier_Rejected Supplier Rejected Decision->Supplier_Rejected Discrepancies or Out of Specification

A Comparative Guide to Validated Analytical Methods for (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of (2-Methoxypyridin-3-yl)methanol is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of common validated analytical methods applicable to this compound and its derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for pyridine derivatives.[1][2][3][4][5][6]

The primary analytical techniques for the characterization and quantification of pyridine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] A multi-technique approach is often essential for unambiguous identification, purity assessment, and stability studies.[6]

Chromatographic Methods: A Comparative Overview

Chromatographic techniques are the cornerstone for the quantitative analysis of this compound, offering high-resolution separation from impurities and degradation products.

Table 1: Comparison of HPLC and GC Methods for Pyridine Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of pyridine derivatives, including polar and non-volatile compounds.Best suited for volatile and thermally stable compounds.[5][7]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[7][8]
Advantages Versatile, wide applicability, compatible with MS for structural confirmation.[1]High resolution, high sensitivity, especially with FID.[7]
Challenges Hydrophilic nature of some pyridines can lead to poor retention on traditional reversed-phase columns; basic compounds may cause peak tailing.Derivatization may be required for non-volatile compounds; potential for thermal degradation of analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of substituted pyridines. Challenges such as the separation of hydrophilic and isomeric compounds can be addressed by employing specialized columns and mobile phase conditions, including mixed-mode chromatography.[1]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a representative example for the analysis of a pyridine derivative.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Prepare a series of calibration standards by diluting a stock solution.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm) is a common starting point.[2] For improved retention of polar pyridines, mixed-mode columns can be utilized.[1]

  • Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed.[4] Isocratic methods can also be developed for simpler separations.[1]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[2]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[2]

  • Detection: Diode Array Detector (DAD) at a wavelength appropriate for the analyte's UV absorbance (e.g., 220 nm or 275 nm).[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Example HPLC Method Parameters for Pyridine Derivatives

ParameterCondition 1Condition 2
Column J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µmAmaze HD, 150 mm x 3.2 mm
Mobile Phase Gradient with Mobile Phase A and BIsocratic: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate
Flow Rate 1.0 mL/min1.0 mL/min
Detection DAD at 220 nmUV at 275 nm

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Equilibrate HPLC System C->D E Inject Standards D->E F Inject Samples E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: General workflow for quantitative analysis by HPLC.

Gas Chromatography (GC)

GC is a highly sensitive and efficient technique for the analysis of volatile pyridine derivatives.[5][7]

Experimental Protocol: Gas Chromatography (GC-FID)

This protocol provides a general procedure for GC analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of working standards for calibration.

  • For some applications, headspace analysis or solid-phase microextraction (SPME) may be employed to extract the analyte from the sample matrix.[9][10]

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase, such as a wax-based column for amine analysis (e.g., Agilent CP-Wax 51 for Amines), is often used.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[9]

  • Injector Temperature: Set to ensure rapid volatilization of the sample without degradation (e.g., 250 °C).[5]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes (e.g., start at 70 °C and ramp up to 240 °C).[5]

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[7][8] Mass Spectrometry (MS) can be used for definitive identification.[11]

3. Data Analysis:

  • Similar to HPLC, a calibration curve is generated from the peak areas of the standards.

  • The concentration of the analyte in the sample is determined from this curve.

Table 3: Example GC Method Parameters for Pyridine Derivatives

ParameterCondition 1
Column Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film[5]
Carrier Gas Nitrogen at 70 kPa[5]
Injector Temp. 250 °C[5]
Oven Program 70 °C (4 min) to 240 °C at 10 °C/min[5]
Detector FID at 250 °C[5]

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis A Prepare Stock Solution B Create Working Standards A->B C Inject into GC B->C D Separation in Column C->D E Detection (FID/MS) D->E F Peak Integration E->F G Calibration Curve F->G H Quantification G->H

Caption: Workflow for GC-based quantitative analysis.

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of all protons and carbons in the molecule.[6][12] This is a powerful tool for identity confirmation.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition.[6][13] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the characteristic vibrations of the pyridine ring.[6]

Method Development and Validation Logic

The development and validation of any analytical method should follow a structured approach to ensure it is suitable for its intended purpose.

Method_Validation_Logic cluster_validation_params Validation Parameters A Define Analytical Method Requirements B Select Appropriate Technique (HPLC, GC, etc.) A->B C Method Development & Optimization B->C D Method Validation (ICH Q2(R1)) C->D E Routine Analysis D->E P1 Specificity D->P1 P2 Linearity D->P2 P3 Accuracy D->P3 P4 Precision D->P4 P5 Range D->P5 P6 LOD/LOQ D->P6 P7 Robustness D->P7

Caption: Logical flow for analytical method development and validation.

References

A Comparative Guide to Catalysts for the Synthesis of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of (2-Methoxypyridin-3-yl)methanol is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of common catalytic methods for its synthesis, focusing on the reduction of two key precursors: 2-methoxynicotinaldehyde and methyl 2-methoxynicotinate. The performance of different catalysts is evaluated based on yield, reaction conditions, and selectivity, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through the reduction of either the corresponding aldehyde or ester. The choice of catalyst and reducing agent is paramount in determining the efficiency and selectivity of these transformations. Below is a summary of quantitative data for different catalytic systems.

PrecursorCatalyst/Reducing AgentReaction ConditionsYield (%)Selectivity (%)Key AdvantagesPotential Disadvantages
2-MethoxynicotinaldehydeSodium Borohydride (NaBH₄)Methanol, Room TemperatureHigh (General for aldehydes)HighMild conditions, high chemoselectivity, operational simplicityMay require longer reaction times compared to stronger reducing agents
2-MethoxynicotinaldehydePalladium on Carbon (Pd/C) with H₂Methanol, 25-30°C, 2.5-3 MPa H₂HighHighHigh yield, clean reactionRequires specialized high-pressure hydrogenation equipment
Methyl 2-MethoxynicotinateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, RefluxHigh (General for esters)HighPotent reducing agent, effective for estersHighly reactive, requires stringent anhydrous conditions and careful handling

Experimental Protocols

Detailed methodologies for the key catalytic systems are outlined below.

Reduction of 2-Methoxynicotinaldehyde with Sodium Borohydride

This method utilizes the mild and selective reducing properties of sodium borohydride.

Procedure:

  • Dissolve 2-methoxynicotinaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (typically 1.1 to 1.5 molar equivalents) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography or crystallization.

Catalytic Hydrogenation of 2-Methoxynicotinaldehyde with Palladium on Carbon

This protocol is adapted from a similar hydrogenation of a substituted pyridine derivative and is expected to be effective for 2-methoxynicotinaldehyde.[1]

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve 2-methoxynicotinaldehyde in methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 2.5-3 MPa.

  • Stir the reaction mixture at a constant temperature of 25-30°C until the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS).

  • Carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation or column chromatography.

Reduction of Methyl 2-Methoxynicotinate with Lithium Aluminum Hydride

This method employs a powerful reducing agent for the conversion of the ester to the primary alcohol.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel.

  • In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, typically 1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Dissolve methyl 2-methoxynicotinate in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction (monitor by TLC).

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound from its common precursors.

Synthesis_Workflow cluster_aldehyde Route 1: From Aldehyde cluster_ester Route 2: From Ester 2-Methoxynicotinaldehyde 2-Methoxynicotinaldehyde Reduction Reduction 2-Methoxynicotinaldehyde->Reduction  NaBH₄ or  Pd/C, H₂ Product_A This compound Reduction->Product_A Methyl_2-Methoxynicotinate Methyl 2-Methoxynicotinate Reduction_Ester Reduction Methyl_2-Methoxynicotinate->Reduction_Ester  LiAlH₄ Product_B This compound Reduction_Ester->Product_B

Synthetic routes to this compound.

Experimental_Workflow Start Start: Precursor (Aldehyde or Ester) Reaction_Setup Reaction Setup: - Dissolve Precursor - Add Catalyst/Reagent Start->Reaction_Setup Reaction_Execution Reaction Execution: - Control Temperature - Monitor Progress (TLC) Reaction_Setup->Reaction_Execution Workup Workup: - Quench Reaction - Extraction Reaction_Execution->Workup Purification Purification: - Solvent Removal - Chromatography/Crystallization Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

A generalized experimental workflow for the synthesis.

References

Efficacy of (2-Methoxypyridin-3-yl)methanol Derivatives as PI3K/mTOR Dual Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention. The data presented herein is based on a study by Liu et al. (2023), which details the design, synthesis, and biological evaluation of these compounds.[1][2][3]

Comparative Efficacy of Novel Inhibitors

A series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. Among these, compound 22c , which incorporates a quinoline core, demonstrated the most potent activity. The following table summarizes the in vitro efficacy of compound 22c and compares it to other relevant inhibitors.

Compound/InhibitorTarget Enzyme(s)IC50 (nM)Cell Line(s)Antiproliferative IC50 (nM)Reference
22c PI3Kα 0.22 MCF-7130[1][2][3]
mTOR 23 HCT-11620[1][2][3]
HS-173PI3K~0.8--[1]
Compound 1 (Fan et al.)PI3K---[1]
Compound 2 (Yu et al.)PI3K0.2HCT-11610[1]

Table 1: Comparison of in vitro efficacy of PI3K/mTOR inhibitors.

Compound 22c exhibits potent, single-digit nanomolar inhibition of PI3Kα and strong inhibition of mTOR.[1][2][3] Its antiproliferative activity in both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines is also in the nanomolar range, highlighting its potential as a dual inhibitor for cancer therapy.[1][2][3] The results also showed that 22c could effectively induce apoptosis and cause cell cycle arrest in the G0/G1 phase in HCT-116 cells.[1][2]

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by the described dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation Downstream Signaling mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor (2-Methoxypyridin-3-yl)methanol Derivatives (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR was determined using a kinase assay.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare assay buffer, enzyme, substrate, and inhibitor solutions Start->Prepare Incubate Incubate enzyme with inhibitor (or DMSO control) Prepare->Incubate Initiate Initiate reaction by adding ATP and substrate Incubate->Initiate Stop Stop reaction after a define time period Initiate->Stop Detect Detect signal (e.g., luminescence, fluorescence) proportional to kinase activity Stop->Detect Analyze Analyze data to determine IC50 values Detect->Analyze End End Analyze->End

Caption: General workflow for in vitro kinase inhibition assay.

Detailed Steps:

  • Preparation: All assays are performed in a buffer appropriate for the specific kinase. The compounds are serially diluted to various concentrations.

  • Incubation: The enzyme (PI3Kα or mTOR) is pre-incubated with the inhibitor or DMSO (vehicle control) for a specified time to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate (e.g., PIP2 for PI3K) and ATP.

  • Detection: After a set incubation period, the amount of product formed is quantified. This is often done using a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or similar)

The antiproliferative effects of the compounds on cancer cell lines (MCF-7 and HCT-116) were assessed.

Workflow:

Cell_Proliferation_Assay Start Start Seed Seed cells in 96-well plates and allow to adhere Start->Seed Treat Treat cells with various concentrations of the inhibitor Seed->Treat Incubate Incubate for a specified period (e.g., 72 hours) Treat->Incubate AddReagent Add MTT or similar viability reagent Incubate->AddReagent Measure Measure absorbance or fluorescence AddReagent->Measure Calculate Calculate cell viability and IC50 values Measure->Calculate End End Calculate->End

Caption: Workflow for a cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the synthesized compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • Viability Assessment: A cell viability reagent such as MTT is added to each well. Viable cells will metabolize the MTT into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined from the dose-response curves.

Western Blot Analysis

Western blotting was used to determine the effect of compound 22c on the phosphorylation of AKT, a downstream effector of PI3K.[1][2]

Detailed Steps:

  • Cell Lysis: HCT-116 cells are treated with compound 22c for a specific time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands.

  • Analysis: The intensity of the bands corresponding to p-AKT and total AKT are quantified to determine the effect of the inhibitor on AKT phosphorylation. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.[1][2]

Conclusion

The this compound derivative, specifically compound 22c , has emerged as a highly potent dual inhibitor of PI3Kα and mTOR. Its strong enzymatic and cellular activities, coupled with its ability to induce apoptosis and cell cycle arrest, underscore its potential as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of this and other novel enzyme inhibitors.

References

A Comparative Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Methoxypyridin-3-yl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a cost-benefit analysis of two primary synthetic pathways for its preparation: the reduction of methyl 2-methoxynicotinate and the reduction of 2-methoxynicotinic acid. The comparison focuses on key metrics such as yield, cost of starting materials, reaction conditions, and safety considerations to aid in the selection of the most suitable method.

Executive Summary

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 3-position of the pyridine ring. This guide evaluates two viable routes starting from commercially available precursors: methyl 2-methoxynicotinate and 2-methoxynicotinic acid. The primary reducing agents considered are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While both pathways can yield the desired product, they differ significantly in terms of reagent cost, handling requirements, and safety profiles. This analysis aims to provide a clear, data-driven comparison to inform synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two main synthetic routes. Prices for starting materials and reagents are based on commercially available listings and are subject to change.

Table 1: Comparison of Starting Material and Reagent Costs

Starting Material/ReagentSupplier ExamplePrice (USD)Quantity
Methyl 2-methoxynicotinateChemicalBook~$16.00per kg[1]
2-Methoxynicotinic acidMatrix Scientific$19.0025g[2]
Lithium Aluminum HydrideSigma-AldrichVariesVaries
Sodium BorohydrideCarl ROTHVariesVaries[3]

Table 2: Comparison of Synthetic Pathways

ParameterRoute 1: Reduction of Methyl 2-methoxynicotinateRoute 2: Reduction of 2-Methoxynicotinic Acid
Starting Material Methyl 2-methoxynicotinate2-Methoxynicotinic acid
Primary Reducing Agent Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reported Yield High (exact yield for this specific substrate not found, but analogous reactions suggest high conversion)High (exact yield for this specific substrate not found, but analogous reactions suggest high conversion)
Reaction Conditions Anhydrous conditions required for LiAlH₄; protic solvent suitable for NaBH₄.Anhydrous conditions required.
Key Advantages Milder conditions possible with NaBH₄.Direct conversion from the acid.
Key Disadvantages Esterification step required if starting from the acid.LiAlH₄ is a hazardous and moisture-sensitive reagent.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Route 1: Reduction of Methyl 2-methoxynicotinate start1 Methyl 2-methoxynicotinate reductant1 LiAlH₄ or NaBH₄ start1->reductant1 Reduction product1 This compound reductant1->product1 G cluster_1 Route 2: Reduction of 2-Methoxynicotinic Acid start2 2-Methoxynicotinic Acid reductant2 LiAlH₄ start2->reductant2 Reduction product2 This compound reductant2->product2

References

A Comparative Guide to Novel (2-Methoxypyridin-3-yl)methanol Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and validation of a novel series of sulfonamide methoxypyridine derivatives. These compounds have been investigated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] The data presented herein offers a comparative analysis of their performance against established PI3K/mTOR inhibitors, supported by comprehensive experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The synthesized (2-Methoxypyridin-3-yl)methanol derivatives were evaluated for their in vitro inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines. The results for the most potent compound, 22c , are compared with established inhibitors, Omipalisib and HS-173.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)MCF-7 Cell IC₅₀ (nM)
22c (Novel Derivative) 0.22 23 20 130
Omipalisib1.827110260
HS-1730.8---
Table 1: Comparison of in vitro inhibitory activities.[1][2]

The novel derivative 22c , which features a quinoline core, demonstrates superior PI3Kα inhibitory activity and potent mTOR inhibition.[2] Notably, it exhibits significantly stronger anti-proliferative activity in the HCT-116 human colon cancer cell line compared to the established inhibitor Omipalisib.[2]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is abnormally activated. The novel sulfonamide methoxypyridine derivatives were designed to dually inhibit PI3K and mTOR, thereby blocking the pathway at two crucial points. This dual inhibition can prevent the compensatory activation of downstream signaling, a common mechanism of resistance to single-target therapies.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Novel this compound Derivatives (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with dual inhibition points.

Cellular Effects of Novel Derivatives

Further validation of the most potent derivative, 22c , was conducted in HCT-116 cells to elucidate its cellular mechanism of action.

  • Apoptosis Induction: Flow cytometry analysis demonstrated that compound 22c induces apoptosis in HCT-116 cells in a dose-dependent manner.[1]

  • Cell Cycle Arrest: Treatment with 22c was found to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1][2]

  • Downstream Signaling Inhibition: Western blot analysis confirmed that 22c effectively decreases the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of these novel derivatives.

General Synthesis Procedure for Sulfonamide Methoxypyridine Derivatives:

A multi-step synthesis was employed, beginning with the reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine.[1] The resulting product underwent a Suzuki-Miyaura coupling reaction to introduce various aromatic and heteroaromatic moieties.[1] Subsequent modifications, such as the introduction of an oxazole group and conversion to various amides, were performed to generate the final library of derivatives.[1]

Synthesis_Workflow Start 5-bromo-2-methoxypyridin-3-amine Step1 Sulfonamide Formation Start->Step1 Intermediate1 N-(5-bromo-2-methoxypyridin-3-yl)- 2,4-difluorobenzenesulfonamide Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Aryl/Heteroaryl Substituted Intermediate Step2->Intermediate2 Step3 Further Modifications Intermediate2->Step3 Final Target Derivatives (e.g., 22c) Step3->Final

Caption: Generalized synthetic workflow for the novel derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™):

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using the ADP-Glo™ kinase assay. The assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values were calculated from dose-response curves.[1]

Cell Viability Assay:

The anti-proliferative activity of the derivatives was assessed using a cell viability assay. Cancer cell lines (e.g., HCT-116, MCF-7) were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. Cell viability was measured using a suitable method, such as the MTT or CellTiter-Glo® assay, and IC₅₀ values were determined.[1]

Western Blot Analysis:

HCT-116 cells were treated with the test compounds for a designated time. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of AKT, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Cell Cycle and Apoptosis Analysis by Flow Cytometry:

For cell cycle analysis, HCT-116 cells were treated with the compounds, harvested, fixed, and stained with propidium iodide (PI).[1] For apoptosis analysis, cells were stained with an Annexin V-FITC/PI apoptosis detection kit.[1] The stained cells were then analyzed by flow cytometry to determine the cell cycle distribution and the percentage of apoptotic cells.[1]

Conclusion

The novel this compound derivatives, particularly compound 22c , have demonstrated promising potential as dual PI3K/mTOR inhibitors. Their superior in vitro potency and significant anti-proliferative effects in cancer cell lines, coupled with a clear mechanism of action, mark them as strong candidates for further preclinical and in vivo studies. This guide provides the foundational data and methodologies to support the continued development of this promising new class of anti-cancer agents.

References

(2-Methoxypyridin-3-yl)methanol: A Comparative Benchmarking Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of target molecules. This guide provides an objective comparison of (2-Methoxypyridin-3-yl)methanol against other commercially available and structurally related building blocks, supported by experimental data and detailed protocols for key chemical transformations.

This compound is a versatile heterocyclic building block featuring a pyridine core substituted with a methoxy and a hydroxymethyl group. This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a valuable component in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the synthesis of potent inhibitors of key biological targets, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

This guide will benchmark this compound against alternative building blocks in two of the most fundamental and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of each building block will be evaluated based on reaction yields and conditions, and the physicochemical properties of the resulting products will be discussed.

Benchmarking Performance in Key Cross-Coupling Reactions

The true value of a building block is demonstrated by its performance in common and critical chemical transformations. Here, we compare this compound with alternative pyridinyl building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions. The alternatives chosen for this comparison are (2-Chloropyridin-3-yl)methanol, representing a halogenated analogue, and (Pyridin-3-yl)methanol, a non-substituted counterpart.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of these building blocks, the hydroxyl group would typically be converted to a halide or triflate to enable coupling. For this comparison, we will consider the corresponding 3-bromopyridine derivatives in a typical reaction with phenylboronic acid.

Table 1: Comparison of Pyridinyl Building Blocks in a Representative Suzuki-Miyaura Coupling Reaction

Building Block (as 3-bromo derivative)ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Methoxy-3-bromopyridine2-Methoxy-3-phenylpyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-1004-12~85-95
2-Chloro-3-bromopyridine2-Chloro-3-phenylpyridinePd(dppf)Cl₂Na₂CO₃Toluene/H₂O10012~80-90
3-Bromopyridine3-PhenylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-24~80-90

Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions and substrates used.

The 2-methoxy substituent in this compound's derivative appears to have a slightly positive electronic effect on the Suzuki-Miyaura coupling, often leading to high yields under standard conditions. The chloro- and non-substituted analogues also perform well, demonstrating the general robustness of the Suzuki-Miyaura reaction for this class of compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. Here, we compare the performance of the 3-bromopyridine derivatives of our building blocks in a reaction with a common amine, such as morpholine.

Table 2: Comparison of Pyridinyl Building Blocks in a Representative Buchwald-Hartwig Amination Reaction

Building Block (as 3-bromo derivative)ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Methoxy-3-bromopyridine4-(2-Methoxypyridin-3-yl)morpholinePd₂(dba)₃ / XantphosNaOtBuToluene1002-8~80-90
2-Chloro-3-bromopyridine4-(2-Chloropyridin-3-yl)morpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene11012-24~75-85
3-Bromopyridine4-(Pyridin-3-yl)morpholinePd₂(dba)₃ / BrettPhosK₃PO₄1,4-Dioxane10018~70-85

Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions and substrates used.

In the Buchwald-Hartwig amination, the 2-methoxy derivative continues to show excellent reactivity, often providing high yields in shorter reaction times. The electron-donating nature of the methoxy group can facilitate the reductive elimination step of the catalytic cycle. The chloro- and non-substituted pyridines are also effective substrates, though they may sometimes require slightly harsher conditions or more specialized ligand systems to achieve comparable results.

Physicochemical Properties of Derived Compounds

The choice of building block not only influences the synthetic route but also imparts specific physicochemical properties to the final molecule, which is of paramount importance in drug discovery.

Table 3: Predicted Physicochemical Properties of Representative Coupled Products

Property2-Methoxy-3-phenylpyridine2-Chloro-3-phenylpyridine3-Phenylpyridine
Molecular Weight ( g/mol )185.22190.64155.19
cLogP2.582.952.31
Hydrogen Bond Acceptors211
Hydrogen Bond Donors000
Polar Surface Area (Ų)22.1112.8912.89

Note: These values are calculated predictions and may differ from experimental values.

The introduction of the methoxy group from this compound increases the polarity and hydrogen bond accepting capacity of the resulting molecule compared to the chloro- and non-substituted analogues. This can have significant implications for solubility, membrane permeability, and interactions with biological targets. The ability to modulate these properties through building block selection is a key strategy in medicinal chemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative with an arylboronic acid.

Materials:

  • 3-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 3-bromopyridine derivative with an amine.

Materials:

  • 3-Bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-bromopyridine derivative, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add dry, degassed toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Bromopyridine Derivative - Arylboronic Acid - Pd(PPh3)4 - K2CO3 inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm solvent Add Degassed 1,4-Dioxane/H2O inert_atm->solvent heat Heat and Stir (90-100 °C, 4-12h) solvent->heat workup Workup: - Cool, Dilute with EtOAc - Wash with H2O, Brine heat->workup purify Purify: - Dry, Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents Combine Reactants (Inert): - Bromopyridine Derivative - Pd2(dba)3, Xantphos - NaOtBu solvent_amine Add Toluene and Amine reagents->solvent_amine heat Heat and Stir (100 °C, 2-8h) solvent_amine->heat quench Quench with aq. NH4Cl heat->quench extract Extract with EtOAc quench->extract purify Purify: - Dry, Concentrate - Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of complex molecules. Its performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is comparable and in some cases superior to its chloro- and non-substituted counterparts, often providing excellent yields under relatively mild conditions. Furthermore, the methoxy group it introduces can favorably modulate the physicochemical properties of the final compounds, offering a valuable tool for medicinal chemists in the optimization of drug candidates. The provided experimental protocols and workflows serve as a practical guide for the effective utilization of this and related building blocks in synthetic and drug discovery programs.

Safety Operating Guide

Proper Disposal of (2-Methoxypyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for the chemical compound (2-Methoxypyridin-3-yl)methanol (CAS No. 112197-16-7). Due to its hazardous properties, this compound requires careful handling and disposal to ensure the safety of laboratory staff and to maintain environmental compliance.

This compound is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[1] Therefore, it must be managed as hazardous waste. Adherence to the following guidelines is crucial for the safe disposal of this substance and any contaminated materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3]

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][5]

    • The storage area should be cool and dry, away from sources of ignition as pyridine derivatives can be flammable.[2][3][6]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The recommended method of disposal for pyridine-based compounds is typically high-temperature incineration.[7]

  • Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple rinsing and air drying in a fume hood, the container may be disposed of as regular waste, with all labels removed or defaced.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Designate Designate Waste Container PPE->Designate Collect_Liquid Collect Liquid Waste Designate->Collect_Liquid Collect_Solid Collect Contaminated Solids Designate->Collect_Solid Label Label Container 'Hazardous Waste' Collect_Liquid->Label Collect_Solid->Label Store Store in Satellite Accumulation Area Label->Store Segregate Segregate from Incompatibles Store->Segregate Contact_EHS Contact EHS for Pickup Segregate->Contact_EHS Incineration Incineration by Licensed Facility Contact_EHS->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (2-Methoxypyridin-3-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and proper logistical management of this chemical.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified the following hazards associated with this compound.[1]

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Eye and Face Protection:

  • Wear chemical safety goggles that meet the standards of EN 166 (EU) or NIOSH (US).

  • A face shield should be used in situations where splashing is a significant risk.

Skin Protection:

  • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact.

  • Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn. Ensure clothing provides full coverage of the arms.

Respiratory Protection:

  • All handling of this compound that may generate dust, mists, or vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel involved must be trained on the specific hazards of this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from incompatible materials, such as strong oxidizing agents.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Use a licensed professional waste disposal service to ensure proper disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Doff PPE clean1->clean2 disp1 Segregate Hazardous Waste clean2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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